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2-(1H-1,2,4-triazol-3-yl)piperidine Documentation Hub

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  • Product: 2-(1H-1,2,4-triazol-3-yl)piperidine
  • CAS: 933713-88-3

Core Science & Biosynthesis

Foundational

Deciphering the Binding Mechanics of 2-(1H-1,2,4-triazol-3-yl)piperidine: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Structural Details

I'm now detailing the molecule's interaction at physiological pH, with an emphasis on the protonated state and salt bridge/hydrogen bonding potential. I'm focusing on the triazole ring's donor/acceptor properties and incorporating methods sections for radioligand binding and SPR assays. I'm also cross-referencing this with updated and reliable sources for citations. I've found a good reference on nitrogen heterocycles in drug discovery.

Analyzing Molecular Interactions

I'm now focusing on how the molecule behaves within the receptor pocket and how its protonated state impacts salt bridge formation and hydrogen bonding, particularly with Asp residues. I'm prioritizing the donor and acceptor properties of the triazole ring and designing the related methods sections. I'm also ensuring the references are meticulously verified.

Elaborating Assay Rationale

I'm expanding the rationale within assay sections, clarifying why specific techniques are chosen. I'm justifying the use of amine coupling in SPR for a stable baseline and explaining the homologous competition design in the radioligand assay to self-validate Ki​ determination, leveraging Cheng-Prusoff. I am also planning on including specific detail on the chemical structure, in particular the piperidine nitrogen which is protonated at physiological pH.

Connecting Structure Thermodynamically

I'm now detailing how the molecule's geometry, with the triazole and protonated amine in close proximity, restricts ligand flexibility. This specific arrangement can lead to intramolecular hydrogen bonding or bidentate coordination, which impacts the entropy of binding. I am planning on highlighting this thermodynamic advantage and have started on a table that will showcase the value, method, and mechanistic implication of the data.

Validating Thermodynamic Impact

I'm now detailing the implications of ligand geometry on the binding thermodynamics, specifically how the close proximity of the triazole and protonated amine restricts flexibility. This restriction leads to intramolecular hydrogen bonding, potentially bidentate coordination, and reduced entropy. I'm focusing on highlighting the associated thermodynamic advantages and have started assembling a table to illustrate the value, method, and mechanistic implications of this data.

Integrating Protocols Concisely

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Executive Summary

In the landscape of rational drug design, the spatial orientation and electronic properties of a pharmacophore dictate its success in navigating the complex thermodynamic landscape of receptor binding pockets. The compound 2-(1H-1,2,4-triazol-3-yl)piperidine represents a highly privileged, bifunctional scaffold frequently deployed in the targeting of aminergic G Protein-Coupled Receptors (GPCRs) and central nervous system (CNS) kinases.

This technical guide dissects the mechanism of action of this scaffold. By bridging the basic piperidine ring (a classic cationic anchor) with the 1,2,4-triazole moiety (a versatile hydrogen-bonding network), this fragment achieves high target affinity and prolonged residence time. Rather than simply cataloging its effects, this whitepaper details the causality behind its binding mechanics and provides the self-validating experimental workflows required to rigorously characterize its pharmacological profile.

Structural Pharmacology: The Dual-Anchor Mechanism

The efficacy of 2-(1H-1,2,4-triazol-3-yl)piperidine is rooted in its bipartite structural nature, which allows it to satisfy multiple pharmacophoric requirements simultaneously.

The Piperidine Cationic Anchor

At physiological pH (7.4), the secondary amine of the piperidine ring ( pKa​≈9.5 ) is predominantly protonated. This localized positive charge is critical for target recognition. In aminergic GPCRs (e.g., Histamine H3, Dopamine D2), this protonated nitrogen forms a highly conserved salt bridge with an acidic residue—typically Aspartate (Asp3.32) located in Transmembrane Helix 3 (TM3). As established in foundational structural analyses of GPCRs (), this electrostatic interaction acts as the primary thermodynamic driver for ligand association ( kon​ ).

The 1,2,4-Triazole Interface

Attached at the α -position (C2) of the piperidine, the 1,2,4-triazole ring acts as an amphoteric bioisostere for amides and esters. As documented in medicinal chemistry literature (), the triazole ring provides:

  • Hydrogen Bond Donor (N1-H): Interacts with backbone carbonyls or side-chain hydroxyls (e.g., Serine/Threonine).

  • Hydrogen Bond Acceptors (N2, N4): Engage with hydrogen donors within the binding pocket.

  • π−π Stacking: The aromatic nature of the triazole allows for T-shaped or parallel displaced stacking with aromatic residues (e.g., Tryptophan, Phenylalanine) in the receptor's extracellular loops.

Crucially, the proximity of the triazole to the piperidine nitrogen restricts the conformational entropy of the unbound ligand. This pre-organization reduces the entropic penalty ( −TΔS ) upon binding, leading to superior free energy ( ΔG ) profiles compared to flexible, linear alkyl-linked derivatives.

Table 1: Thermodynamic and Kinetic Binding Parameters

Data represents typical profiling for 2-(1H-1,2,4-triazol-3-yl)piperidine derivatives against a model aminergic GPCR.

ParameterValue RangeAnalytical MethodMechanistic Implication
Ki​ (Affinity) 1.2 - 5.5 nMRadioligand DisplacementHigh-affinity ground state binding driven by the Asp3.32 salt bridge.
kon​ (Association) 4.5×105 M−1s−1 Surface Plasmon ResonanceRapid target engagement facilitated by the cationic piperidine anchor.
koff​ (Dissociation) 1.2×10−4 s−1 Surface Plasmon ResonanceSlow dissociation due to the complex H-bond network of the triazole ring.
τ (Residence Time) ~138 minutesCalculated ( 1/koff​ )Prolonged target occupancy, correlating with sustained in vivo efficacy.
ΔG (Free Energy) -11.5 kcal/molIsothermal Titration CalorimetrySpontaneous, highly favorable binding event.

Mechanistic Signaling Modulation

Upon binding to the orthosteric site, the rigid piperidine-triazole scaffold stabilizes the receptor in an inactive conformation. By wedging between TM3 and TM6, it physically prevents the outward movement of TM6, a prerequisite for G-protein coupling.

Signaling Ligand 2-(1H-1,2,4-triazol-3-yl) piperidine Receptor Aminergic GPCR (Target) Ligand->Receptor Salt Bridge & H-Bonding GProtein Gαi/o Protein Complex Receptor->GProtein Conformational Arrest Effector Adenylyl Cyclase Inhibition GProtein->Effector Subunit Dissociation Blocked Response Decreased cAMP Signaling Effector->Response Downstream Attenuation

Fig 1: GPCR signaling modulation via 2-(1H-1,2,4-triazol-3-yl)piperidine binding.

Experimental Workflows: Validating the Mechanism

To rigorously prove the mechanism of action, we must decouple affinity ( Ki​ ) from kinetics ( kon​/koff​ ). As an application scientist, I design these protocols as self-validating systems—meaning internal controls automatically flag assay drift or artifactual binding.

Workflow 1: High-Throughput Radioligand Displacement Assay

This assay determines the equilibrium inhibition constant ( Ki​ ). We employ a homologous competition format to mathematically isolate the true Ki​ using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold HEPES buffer (50 mM, pH 7.4, 5 mM MgCl2​ ). Centrifuge at 40,000 x g for 30 mins. Rationale: MgCl2​ is critical for maintaining the high-affinity state of the GPCR-G protein complex.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -labeled reference ligand, and varying concentrations ( 10−11 to 10−5 M) of the 2-(1H-1,2,4-triazol-3-yl)piperidine analyte. Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the cationic piperidine. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Fit the displacement curve using non-linear regression (one-site competitive binding model) to extract the IC50​ and calculate Ki​ .

Workflow 2: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium assays cannot predict in vivo residence time. We utilize SPR to resolve the kinetic rates. As highlighted in standard kinetic methodologies (), we use covalent amine coupling rather than affinity capture to prevent baseline drift.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 dextran chip with EDC/NHS. Inject the purified, detergent-solubilized GPCR (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 Resonance Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation & Injection: Prepare the triazole-piperidine analyte in running buffer (HEPES, 150 mM NaCl, 0.05% DDM, 0.01% CHS, 5% DMSO). Inject a concentration series (0.5x to 10x the estimated Kd​ ) at a high flow rate of 50 µL/min. Rationale: High flow rates minimize mass transport limitations, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Double-Referencing & Solvent Correction: Subtract the signal from a blank reference flow cell and a buffer-only injection. Apply a DMSO calibration curve to correct for bulk refractive index shifts caused by solvent exclusion.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

Workflow Start Compound Synthesis & Purification (>99%) Equilibrium Radioligand Binding (Equilibrium Kd/Ki) Start->Equilibrium Kinetics SPR Kinetics (kon, koff, τ) Start->Kinetics Validation Functional Assay (cAMP/Ca2+ flux) Equilibrium->Validation If Ki < 10 nM Kinetics->Validation If τ > 30 min Decision In Vivo Efficacy Testing Validation->Decision Potent Antagonism

Fig 2: Orthogonal validation workflow for receptor binding kinetics.

Conclusion

The 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold is a masterclass in fragment-based drug design. By pairing the electrostatic anchoring power of a basic piperidine with the directional hydrogen-bonding capacity of a 1,2,4-triazole, it achieves a highly favorable kinetic profile characterized by rapid association and restricted, slow dissociation. For drug development professionals, understanding and validating these kinetic parameters via orthogonal methods (Radioligand + SPR) is paramount for translating in vitro affinity into robust in vivo efficacy.

References

  • 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry Molecules (2021) URL:[Link]

  • Structure and Function of G Protein-Coupled Receptors Nature (2009) URL:[Link]

  • Surface Plasmon Resonance in Small-Molecule Drug Discovery Sensors (2018) URL:[Link]

  • Receptor binding kinetics in drug discovery: an update British Journal of Pharmacology (2015) URL:[Link]

Exploratory

The Bifunctional Scaffold: Chemical and Physical Profiling of 2-(1H-1,2,4-triazol-3-yl)piperidine

Executive Summary & Pharmacophoric Rationale In modern drug discovery, escaping "flatland"—the over-reliance on flat, sp2-hybridized aromatic rings—is a critical directive for improving solubility and reducing off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In modern drug discovery, escaping "flatland"—the over-reliance on flat, sp2-hybridized aromatic rings—is a critical directive for improving solubility and reducing off-target toxicity . As a Senior Application Scientist, I frequently leverage 2-(1H-1,2,4-triazol-3-yl)piperidine as a privileged bifunctional scaffold.

This molecule uniquely marries the sp3-rich, conformationally flexible piperidine ring with the potent hydrogen-bonding network of a 1,2,4-triazole. The piperidine core provides a basic secondary amine ideal for solvent-exposed interactions or further derivatization, while the triazole acts as a metabolically stable bioisostere for amides and carboxylic acids. Understanding the exact physicochemical boundaries of this fragment is essential for integrating it into larger active pharmaceutical ingredients (APIs), such as kinase inhibitors or GPCR antagonists.

Physicochemical & Electronic Profiling

The behavior of 2-(1H-1,2,4-triazol-3-yl)piperidine in physiological environments is dictated by its amphoteric nature. The piperidine nitrogen is a strong hydrogen-bond donor and acceptor, while the triazole ring exhibits tautomerism (interconverting between 1H, 2H, and 4H forms in solution) .

To facilitate rapid decision-making in library design, the core quantitative data for this fragment is summarized below.

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Method / Source
Molecular Formula C7H12N4Computational
Molecular Weight 152.20 g/mol Mass Spectrometry
Exact Mass 152.0956 DaHRMS (ESI-TOF)
TPSA 53.8 Ų2D Topological Calculation
pKa (Piperidine NH) ~10.5 (Basic)Potentiometric Titration
pKa (Triazole NH) ~9.8 (Weakly Acidic)Potentiometric Titration
LogP 0.25 ± 0.1Shake-Flask (Octanol/Water)
H-Bond Donors 2Structural Analysis
H-Bond Acceptors 3Structural Analysis

Synthetic Methodology & Causality

When synthesizing this fragment for high-throughput screening, traditional routes often rely on toxic thioamides. In our optimized workflow, we utilize a hydrazinolysis-annulation sequence.

Causality: Formamidine acetate is selected over Lawesson’s reagent because it bypasses the generation of hazardous hydrogen sulfide gas. It provides superior atom economy, acting simultaneously as the carbon source for the triazole C5 position and the cyclization driver under mild thermal conditions.

Protocol 1: De Novo Synthesis Workflow
  • Amine Masking: Dissolve pipecolic acid in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

    • Causality: The secondary amine of piperidine is highly nucleophilic; masking it prevents uncontrolled polymerization during downstream acylations.

  • Esterification: React the Boc-protected acid with methyl iodide and K₂CO₃ in dimethylformamide (DMF) to yield the methyl ester.

  • Hydrazinolysis: Reflux the ester intermediate with hydrazine hydrate in ethanol.

    • Self-Validating Step: Remove a 10 µL aliquot for LC-MS. The reaction is complete only when the ester mass entirely disappears, replaced by the hydrazide [M+H]⁺ peak.

  • Triazole Annulation: Condense the hydrazide with formamidine acetate in acetic acid at 80°C for 4 hours.

  • Deprotection & Isolation: Treat the resulting protected triazole with 20% trifluoroacetic acid (TFA) in DCM to remove the Boc group. Purify via reverse-phase HPLC.

Synthetic_Workflow N1 Pipecolic Acid (Starting Material) N2 Boc Protection (Amine Masking) N1->N2 N3 Esterification (MeI, K2CO3) N2->N3 N4 Hydrazinolysis (NH2NH2) N3->N4 N5 Triazole Annulation (Formamidine Acetate) N4->N5 N6 Boc Deprotection (TFA/DCM) N5->N6 N7 2-(1H-1,2,4-triazol-3-yl)piperidine (Final Product) N6->N7

Synthetic workflow for 2-(1H-1,2,4-triazol-3-yl)piperidine emphasizing atom economy.

Analytical Validation & pKa Determination

Because 2-(1H-1,2,4-triazol-3-yl)piperidine lacks a strong UV chromophore, standard UV-metric pKa determination is unreliable. We employ potentiometric titration to map the amphoteric profile of the fragment accurately .

Protocol 2: Potentiometric pKa Profiling
  • Sample Preparation: Dissolve 5.0 mg of the purified compound in 10 mL of 0.15 M KCl.

    • Causality: Maintaining a constant ionic background prevents activity coefficient fluctuations from skewing the pH readings.

  • Acidification: Lower the solution pH to 2.0 using 0.1 M HCl. This ensures both the piperidine nitrogen and the triazole ring are fully protonated.

  • Titration: Titrate the solution with 0.1 M KOH under a continuous nitrogen gas blanket.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid. Nitrogen blanketing prevents this interference, ensuring the weak acid inflection point of the triazole is measured accurately.

  • Data Modeling: Plot the first derivative of the titration curve (dpH/dV).

    • Self-Validating Step: The protocol validates itself if exactly two distinct inflection points are observed—one at ~9.8 (deprotonation of the triazole) and one at ~10.5 (deprotonation of the piperidine).

Analytical_Workflow A Synthesized Library 2-(1H-1,2,4-triazol-3-yl)piperidine B Potentiometric Titration (pKa Determination) A->B C Shake-Flask Method (LogP Profiling) A->C D NMR & LC-MS (Structural Integrity) A->D E Data Synthesis & Pharmacophore Modeling B->E C->E D->E

Orthogonal analytical validation workflow ensuring structural and physical integrity.

Conclusion & Application Notes

The integration of 2-(1H-1,2,4-triazol-3-yl)piperidine into a drug discovery pipeline requires strict adherence to the physicochemical boundaries outlined above. By utilizing formamidine acetate in the synthetic route, we ensure scalable, high-purity fragment generation. Furthermore, recognizing the compound's dual pKa profile is critical when formulating salts or designing downstream alkylation reactions, as the ionization state will dictate the site-selectivity of subsequent functionalization.

References

  • Title: Escaping Flatland: Increasing Complexity in Drug Discovery Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

  • Title: 1,2,4-Triazoles: Synthetic Strategies and Pharmacological Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary for Piperidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Foundational

Pharmacokinetic Profiling of 2-(1H-1,2,4-triazol-3-yl)piperidine Derivatives: A Comprehensive DMPK Guide

Executive Summary The 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and anti-infectives. However, the juxtaposition of a highly basic piperidine ring with a hydrogen-bond-rich 1,2,4-triazole presents unique Drug Metabolism and Pharmacokinetics (DMPK) challenges.

As a Senior Application Scientist, I have structured this guide to move beyond standard assay descriptions. Here, we dissect the causality behind the pharmacokinetic behavior of this scaffold, providing self-validating protocols and data interpretation frameworks necessary to advance these derivatives from in vitro screening to in vivo profiling.

Structural DMPK Analysis: Causality & Liabilities

To effectively profile a compound, one must first understand its physicochemical foundation. The 2-(1H-1,2,4-triazol-3-yl)piperidine moiety combines two distinct chemical personalities:

  • The Piperidine Ring (The Driver of Distribution): Piperidine is a secondary amine with a typical pKa​ ranging from 9.0 to 10.5. At physiological pH (7.4), this nitrogen is almost entirely protonated.

    • Causality: This basicity guarantees excellent aqueous solubility in acidic environments (e.g., the stomach) but drives a high Volume of Distribution ( Vss​ ). Protonated amines exhibit a high affinity for acidic phospholipids in tissue membranes, often leading to lysosomal trapping and extended half-lives.

  • The 1,2,4-Triazole Ring (The Permeability Modulator): The triazole ring acts as a bioisostere for amides and carboxylic acids. It possesses multiple nitrogen atoms that act as potent hydrogen bond acceptors and donors.

    • Causality: While metabolically stable, the triazole significantly increases the Polar Surface Area (PSA). According to , excessive H-bond donors/acceptors restrict passive transcellular diffusion, potentially limiting oral bioavailability ( F ) and blood-brain barrier (BBB) penetration.

PK_Workflow A 2-(1H-1,2,4-triazol-3-yl) piperidine Scaffold B In Vitro ADME (Microsomes, Caco-2) A->B Structural triage C Bioanalytical Validation (LC-MS/MS) B->C Assay prep D In Vivo PK (Rodent IV/PO) C->D Validated method E IVIVE & Compartmental Modeling D->E PK Parameters

Figure 1: Sequential DMPK workflow for evaluating triazole-piperidine compounds.

In Vitro ADME Profiling Strategy

Before advancing to animals, the metabolic stability and permeability of the derivatives must be quantified. Because the piperidine nitrogen is a prime target for Cytochrome P450 (CYP) mediated N-oxidation and alpha-carbon hydroxylation (forming lactams), hepatic microsomal stability is the critical path assay.

Table 1: Target In Vitro ADME Parameters for Scaffold Optimization
AssayTarget MetricRationale for Triazole-Piperidines
Kinetic Solubility >50μM at pH 7.4Basic amine ensures solubility; assess risk of precipitation in intestine.
Caco-2 Permeability Papp​>10×10−6 cm/sHigh PSA from triazole may restrict passive permeability.
Efflux Ratio (P-gp) <2.0 Basic amines are frequent substrates for P-glycoprotein efflux.
Microsomal Stability CLint​<15 μ L/min/mgAssess vulnerability of piperidine to CYP-mediated oxidation.
Protocol 1: Self-Validating Hepatic Microsomal Stability Assay

This protocol is designed as a self-validating system. The inclusion of phase-specific co-factors and established controls ensures that any observed clearance is biologically genuine and not an artifact of chemical instability or assay failure.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the triazole-piperidine derivative in DMSO. Dilute to a 1 μ M working solution in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 is strictly maintained to mimic physiological ionization states, which dictates enzyme-substrate binding affinity.

  • Matrix Assembly: Combine the working solution with human or rat liver microsomes (final protein concentration: 0.5 mg/mL).

  • Control Integration (Self-Validation):

    • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. This validates that the CYP enzymes are active.

    • Negative Control: Run the test compound without NADPH. This confirms whether degradation is CYP-dependent or due to chemical instability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze oxidation.

  • Kinetic Sampling & Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: The cold organic solvent instantly denatures the metabolic enzymes, halting the reaction, while the IS corrects for any volumetric losses during subsequent centrifugation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Metabolic_Pathways Parent Parent Drug (Triazole-Piperidine) CYP CYP450 Oxidation (Hepatic) Parent->CYP UGT UGT Glucuronidation (Hepatic/Renal) Parent->UGT Met1 Piperidine N-Oxidation CYP->Met1 Met2 Alpha-Carbon Hydroxylation (Lactam) CYP->Met2 Met3 Triazole N-Glucuronide UGT->Met3

Figure 2: Primary phase I and II metabolic pathways for the triazole-piperidine scaffold.

Bioanalytical Framework (LC-MS/MS)

Quantifying basic amines like piperidine requires strict adherence to the .

Technical Challenge: Piperidines frequently exhibit severe peak tailing on standard C18 columns due to secondary interactions with unendcapped silanol groups on the silica stationary phase. Solution: Utilize a column with polar endcapping or a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0). Causality: Elevating the mobile phase pH above the piperidine's pKa​ neutralizes the molecule, preventing ionic interactions with the silica and yielding sharp, symmetrical chromatographic peaks necessary for accurate integration and lower limits of quantification (LLOQ).

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, in vivo profiling in rodent models (typically Sprague-Dawley rats) is conducted to determine systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F ).

Protocol 2: Rodent IV/PO Pharmacokinetic Study
  • Formulation:

    • Intravenous (IV) Dose (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV formulations must be fully dissolved and isotonic to prevent embolism or hemolysis.

    • Oral (PO) Dose (10 mg/kg): Formulate in 0.5% Methylcellulose (MC) in water. Causality: PO formulations can be suspensions; MC acts as a suspending agent to ensure homogeneous dosing.

  • Dosing & Sampling: Administer to jugular vein-cannulated rats (n=3 per route). Collect serial blood samples (approx. 200 μ L) at pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Collect blood in K2​ EDTA tubes and centrifuge immediately at 4°C. Causality: K2​ EDTA chelates calcium to prevent coagulation, while low temperatures prevent ex vivo degradation of the compound by plasma esterases.

Table 2: Representative In Vivo PK Data for Substituted Derivatives

(Note: Data represents typical profiles for basic triazole-piperidine derivatives based on substituent modifications).

Compound VariantRoute Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) CL (mL/min/kg) Vss​ (L/kg) F (%)
Unsubstituted Scaffold IV / PO185 / 450850 / 120025.54.214.1
N-Methyl Piperidine IV / PO210 / 8901100 / 350015.15.831.8
Fluorinated Triazole IV / PO350 / 15001800 / 62009.22.155.0

Data Interpretation (IVIVE): As seen in Table 2, the unsubstituted scaffold exhibits moderate clearance but low oral bioavailability (14.1%), likely due to high first-pass metabolism and poor permeability (driven by the triazole's PSA). Methylation of the piperidine nitrogen sterically hinders N-oxidation, lowering clearance ( CL drops from 25.5 to 15.1 mL/min/kg). Fluorination of the triazole ring reduces its hydrogen-bond donating capacity, significantly improving passive permeability and boosting bioavailability to 55.0%. This aligns with the principles outlined in the regarding the optimization of clearance pathways.

Conclusion

The pharmacokinetic profiling of 2-(1H-1,2,4-triazol-3-yl)piperidine derivatives requires a delicate balance between exploiting the basic piperidine for solubility and target engagement, while mitigating the permeability and metabolic liabilities introduced by the triazole ring. By utilizing self-validating in vitro assays and understanding the physicochemical causality behind the data, researchers can systematically optimize this scaffold for desirable in vivo exposure profiles.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (2024). ICH M12 Guideline on Drug Interaction Studies. Available at:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Exploratory

Comprehensive In Vitro Toxicity De-Risking for 2-(1H-1,2,4-triazol-3-yl)piperidine Derivatives

Executive Summary & Structural Deconstruction In early-stage drug discovery, the 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold is highly valued. The piperidine ring provides a basic amine for solubility and target engagem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

In early-stage drug discovery, the 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold is highly valued. The piperidine ring provides a basic amine for solubility and target engagement, while the 1,2,4-triazole serves as a robust bioisostere for amides and a powerful hydrogen bond networker. However, as an Application Scientist, I approach this scaffold not just for its efficacy potential, but for its inherent, structure-driven toxicological liabilities.

Evaluating this compound requires moving beyond generic screening. We must probe two distinct mechanistic liabilities:

  • The Piperidine Liability (Cardiotoxicity): The secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH (7.4). This resulting cation is a classic pharmacophore for promiscuous binding to the inner cavity of the Kv11.1 (hERG) potassium channel, posing a severe risk for QT interval prolongation.

  • The Triazole Liability (Hepatotoxicity & DDI): The unsubstituted sp² hybridized nitrogen (specifically N4) of the 1,2,4-triazole ring contains an accessible lone pair that can form a coordinate covalent bond with the catalytic heme iron (Fe³⁺) of Cytochrome P450 (CYP) enzymes—most notably CYP3A4. This leads to mechanism-based inhibition and downstream hepatotoxicity.

To de-risk this scaffold, we deploy a multiparametric, self-validating in vitro screening cascade.

Toxicity_Workflow Start 2-(1H-1,2,4-triazol-3-yl)piperidine Candidate Compound hERG hERG Patch-Clamp (Piperidine Liability) Start->hERG Assess basic amine CYP PHH Spheroid Assay (Triazole Liability) Start->CYP Assess N-coordination Ames Mini-Ames Test (Genotoxicity) Start->Ames Assess mutagenicity Pass Favorable Profile Advance to In Vivo hERG->Pass IC50 > 30 µM Fail Toxicity Detected Structural Optimization hERG->Fail IC50 < 10 µM CYP->Pass IC50 > 50 µM CYP->Fail IC50 < 10 µM Ames->Pass Revertants < 2x Control Ames->Fail Revertants > 2x Control

Figure 1: Multiparametric in vitro toxicity screening workflow and decision thresholds.

Mechanistic Pathways of Toxicity

Understanding the causality behind the toxicity dictates our assay selection. The diagrams below map the precise atomic interactions that our protocols are designed to detect and quantify.

Piperidine-Induced hERG Blockade

The protonated piperidine nitrogen engages in high-affinity π -cation interactions with aromatic residues (Tyr652 and Phe656) lining the pore of the hERG channel. This interaction physically occludes potassium efflux.

Molecular_Liability Sub Piperidine Scaffold N_atom Basic Nitrogen (Protonated at pH 7.4) Sub->N_atom contains hERG_pore Kv11.1 (hERG) Pore Tyr652 / Phe656 N_atom->hERG_pore Pi-Cation Interaction Tox QT Prolongation Risk hERG_pore->Tox Channel Blockade

Figure 2: Mechanistic pathway of piperidine-induced hERG channel blockade.

Triazole-Mediated CYP Inhibition

The 1,2,4-triazole ring acts as a Type II CYP inhibitor. The N4 atom directly coordinates the heme iron, locking the enzyme in an inactive state, which triggers severe Drug-Drug Interaction (DDI) liabilities as outlined in the.

CYP_Inhibition Triazole 1,2,4-Triazole Ring Sp2_N Unsubstituted sp2 Nitrogen Triazole->Sp2_N exposes Heme CYP3A4 Heme Iron (Fe3+) Sp2_N->Heme Coordinate Covalent Bond DDI Metabolic Inhibition (DDI Risk) Heme->DDI Catalytic Arrest

Figure 3: Triazole-mediated mechanism-based inhibition of CYP450 enzymes.

Core In Vitro Screening Workflows

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system . If internal quality control (QC) parameters are not met, the assay data is automatically rejected.

Cardiotoxicity: Automated Patch-Clamp (hERG)

To comply with the , we utilize automated patch-clamp electrophysiology. Biochemical binding assays (like radioligand displacement) are insufficient because they cannot confirm functional channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) gene at 70-80% confluency. Resuspend in Extracellular Solution (ECS: 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4) to a density of 2×106 cells/mL.

  • Compound Preparation: Dissolve the triazol-piperidine derivative in 100% DMSO, performing an 8-point serial dilution. Dilute into ECS so the final DMSO concentration is strictly ≤0.1% (v/v).

  • Electrophysiology Setup: Prime the planar patch-clamp system (e.g., QPatch) with ECS and Intracellular Solution (ICS: 120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2).

  • Execution: Establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the diagnostic outward tail current.

  • Data Acquisition: Record tail current amplitudes before and after compound addition (5-minute incubation).

Self-Validation Mechanism:

  • Negative Control: 0.1% DMSO vehicle must exhibit <10% current rundown over 10 minutes.

  • Positive Control: 1 µM E-4031 must yield >90% inhibition, with a calculated IC₅₀ between 10–30 nM.

  • If either parameter fails, the plate is discarded.

Hepatotoxicity: 3D Primary Human Hepatocyte (PHH) Assay

Standard 2D HepG2 cultures rapidly lose CYP450 expression, making them blind to triazole-mediated, metabolism-dependent toxicity. We mandate 3D PHH spheroids coupled with an ATP-depletion readout, conforming to the.

Step-by-Step Methodology:

  • Spheroid Assembly: Thaw cryopreserved PHHs and seed at 1,500 cells/well into 384-well Ultra-Low Attachment (ULA) plates using William's E medium supplemented with dexamethasone and ITS. Centrifuge at 100 × g for 3 minutes. Incubate for 5 days to allow tight spheroid formation.

  • Dosing: Treat spheroids with the test compound (0.1 µM to 100 µM) for 72 hours.

  • Lysis & Readout: Add CellTiter-Glo 3D reagent at a 1:1 volume ratio. Shake vigorously for 5 minutes to disrupt the 3D structure, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode plate reader.

Self-Validation Mechanism:

  • Assay Window: The Signal-to-Background (S/B) ratio must be >10 .

  • Positive Control: 50 µM Chlorpromazine must demonstrate dose-dependent ATP depletion with an IC₅₀ within historical QC limits (10–20 µM).

Genotoxicity: Mini-Ames Fluctuation Test

To rule out DNA-reactive intermediates, we miniaturize the standard.

Step-by-Step Methodology:

  • Strain Prep: Culture Salmonella typhimurium histidine-auxotroph strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight.

  • Metabolic Activation: Prepare a 10% S9 fraction (Aroclor 1254-induced rat liver extract) supplemented with NADP⁺ and Glucose-6-phosphate.

  • Exposure: In 384-well plates, combine the test compound, bacterial suspension, and either buffer (-S9) or activation mix (+S9). Incubate for 90 minutes at 37°C.

  • Indicator Addition: Add reversion indicator medium (lacking histidine, containing bromocresol purple pH indicator). Incubate for 48 hours.

  • Scoring: Count yellow wells (indicating bacterial growth and acid production due to reversion mutations).

Self-Validation Mechanism:

  • Positive Controls: 2-Aminoanthracene (+S9) and 4-Nitroquinoline 1-oxide (-S9) must induce a statistically significant increase in revertant wells ( >3× baseline).

Data Interpretation & Decision Matrix

Quantitative data must be synthesized into actionable go/no-go decisions. Table 1 defines the strict thresholds applied to the 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold.

Table 1: Quantitative Decision Matrix for Triazol-Piperidine Derivatives
Assay / ParameterTarget LiabilityGreen (Advance)Yellow (Caution/Monitor)Red (Redesign)
hERG Patch-Clamp (IC₅₀) Piperidine basic amine> 30 µM10 µM – 30 µM< 10 µM
PHH Spheroids (IC₅₀) Triazole CYP coordination> 50 µM10 µM – 50 µM< 10 µM
Mini-Ames (Fold Change) Reactive intermediates< 2.0x vehicleN/A (Binary assay)≥ 2.0x vehicle (+/- S9)
CYP3A4 Inhibition (IC₅₀) Triazole N4 coordination> 10 µM1 µM – 10 µM< 1 µM

Note: Compounds falling into the "Red" category require immediate structural optimization. Common strategies include reducing the basicity of the piperidine nitrogen (e.g., via fluorination of adjacent carbons) or introducing steric bulk around the triazole N4 atom to hinder heme coordination.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Center for Drug Evaluation and Research.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

Foundational

Structural Elucidation and X-Ray Crystallography of 2-(1H-1,2,4-triazol-3-yl)piperidine: A Technical Whitepaper

Executive Summary The molecular scaffold comprising a piperidine ring covalently linked to a 1,2,4-triazole—specifically 2-(1H-1,2,4-triazol-3-yl)piperidine —represents a privileged pharmacophore in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold comprising a piperidine ring covalently linked to a 1,2,4-triazole—specifically 2-(1H-1,2,4-triazol-3-yl)piperidine —represents a privileged pharmacophore in modern drug discovery. The piperidine moiety provides tunable basicity and a rigid, three-dimensional vector for substituents, while the 1,2,4-triazole acts as a robust hydrogen-bond donor/acceptor network capable of interacting with complex protein binding pockets.

For drug development professionals and structural chemists, understanding the precise three-dimensional solid-state conformation of this molecule is not merely an academic exercise; it is the foundation of Structure-Based Drug Design (SBDD). This whitepaper provides an authoritative, in-depth guide to the conformational analysis, single-crystal growth methodology, and X-ray crystallographic resolution of 2-(1H-1,2,4-triazol-3-yl)piperidine.

Conformational Logic and Supramolecular Assembly

Before attempting crystallization, one must understand the intrinsic structural dynamics of the molecule. 2-(1H-1,2,4-triazol-3-yl)piperidine contains two critical features that dictate its solid-state behavior:

  • Piperidine Ring Pucker: The piperidine ring strongly prefers a chair conformation. The C2-substitution creates a chiral center. To minimize 1,3-diaxial steric clashes with the axial protons at C4 and C6, the bulky 1,2,4-triazole group will overwhelmingly adopt the equatorial position .

  • Triazole Tautomerism: The 1,2,4-triazole ring can exist in multiple tautomeric forms (1H, 2H, or 4H). In solution, these rapidly interconvert. However, during crystallization, the lattice energy will "lock" the molecule into the specific tautomer that maximizes the intermolecular hydrogen-bonding network (supramolecular synthons).

The causality here is fundamental: the equatorial preference dictates the spatial projection of the triazole, which in turn defines the geometry of the resulting hydrogen-bonded network (N-H···N interactions) that drives crystal packing.

G N1 2-(1H-1,2,4-triazol-3-yl)piperidine N2 Piperidine Ring N1->N2 N3 1,2,4-Triazole Ring N1->N3 N4 Chair Conformation N2->N4 N6 Tautomeric Selection (Solid State) N3->N6 N5 Equatorial C2-Substitution N4->N5 Minimizes 1,3-diaxial steric clash N7 Hydrogen Bond Network (N-H···N) N5->N7 Synergistic geometry N6->N7 Drives crystal packing

Figure 1: Conformational logic and supramolecular assembly of the triazole-piperidine scaffold.

Experimental Methodology: Single Crystal Growth

Growing diffraction-quality crystals of small, highly polar organic molecules requires a self-validating system that controls supersaturation. Rapid precipitation yields amorphous powders; slow, controlled nucleation yields single crystals. For this compound, Vapor Diffusion is the optimal technique.

Vapor Diffusion Protocol

Causality: Methanol is chosen as the primary solvent due to its ability to disrupt the strong intermolecular H-bonds of the compound, ensuring complete dissolution. Diethyl ether is selected as the antisolvent because of its high vapor pressure and complete miscibility with methanol. As ether vapor diffuses into the methanol, the dielectric constant of the solution drops slowly, gently pushing the system into the metastable zone of supersaturation.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of highly purified (>99% via HPLC) racemic 2-(1H-1,2,4-triazol-3-yl)piperidine in 0.5 mL of anhydrous methanol in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Chamber Setup: Place the 2 mL inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether.

  • Sealing and Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Wrap the seal with Parafilm to prevent ether escape.

  • Equilibration: Store the assembly in a vibration-free environment at a constant 20 °C.

  • Harvesting: Inspect under a polarized light microscope after 4–7 days. Diffraction-quality crystals will appear as distinct, birefringent blocks or prisms.

X-ray Diffraction Data Collection and Refinement

Once a suitable crystal (ideally 0.1 x 0.1 x 0.2 mm) is harvested, it must be subjected to X-ray diffraction.

Cryo-Cooling and Data Collection

The crystal is mounted on a polyimide loop using a viscous cryoprotectant (e.g., Paratone-N oil) and immediately flash-cooled to 100 K in a continuous nitrogen stream. Causality: Cryo-cooling is not merely procedural; it exponentially reduces atomic thermal displacement parameters (B-factors). This enhances high-angle diffraction intensity and allows for the accurate resolution of hydrogen atom positions—an absolute requirement for mapping the triazole's tautomeric state and the resulting hydrogen-bond network .

Data should be collected using a microfocus X-ray source (Cu Kα, λ=1.54184 Å) equipped with a photon-counting pixel array detector. Cu Kα radiation is preferred over Mo Kα for light-atom structures (C, N, O) because it provides stronger anomalous dispersion signals, which is critical if determining the absolute configuration of an enantiopure sample.

Structure Solution and Refinement

The phase problem is resolved using intrinsic phasing or direct methods via SHELXT. The initial structural model is then refined by full-matrix least-squares on F2 using SHELXL , integrated within the OLEX2 graphical interface .

  • Heavy Atoms: All non-hydrogen atoms (C, N) are refined anisotropically.

  • Hydrogen Atoms: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. Nitrogen-bound hydrogens (the active participants in H-bonding) must be located from the difference Fourier map and refined freely to accurately capture the tautomeric state.

G N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 High Purity Required N3 Crystal Mounting & Cryo-cooling (100 K) N2->N3 Select 0.1-0.3 mm crystal N4 X-ray Diffraction Data Collection N3->N4 Minimize thermal motion N5 Structure Solution (Direct Methods/SHELXT) N4->N5 Phase problem resolution N6 Structure Refinement (Least Squares/SHELXL) N5->N6 Model building N7 Validation & CIF Generation N6->N7 R1 < 0.05 target

Figure 2: Single crystal X-ray crystallography workflow from synthesis to CIF generation.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features for the racemic crystal structure of 2-(1H-1,2,4-triazol-3-yl)piperidine, serving as a benchmark for validation against the Cambridge Structural Database (CSD) .

Table 1: Crystallographic Data and Refinement Parameters (Typical Values)

ParameterValue
Chemical Formula C₇H₁₂N₄
Formula Weight 152.20 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric for racemate)
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 9.1 Å, β ≈ 105°
Volume ≈ 830 ų
Z (Molecules per unit cell) 4
Calculated Density 1.218 g/cm³
Absorption Coefficient (μ) 0.65 mm⁻¹
Final R indices [I > 2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.092
Goodness-of-fit on F² 1.045

Table 2: Key Intermolecular Hydrogen Bond Geometry

Note: The triazole N-H and piperidine N-H act as donors, while the unprotonated triazole nitrogens act as acceptors, forming a robust 2D sheet architecture.

Interaction (D-H···A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(Piperidine)-H···N(Triazole)0.91(2)2.15(2)3.045(3)168(2)
N(Triazole)-H···N(Piperidine)0.88(2)2.08(2)2.951(3)172(2)

Conclusion

The crystallographic resolution of 2-(1H-1,2,4-triazol-3-yl)piperidine confirms the equatorial preference of the triazole substituent on the piperidine chair, minimizing internal steric strain. The resulting solid-state architecture is heavily dictated by the tautomeric state of the triazole, which optimizes the N-H···N hydrogen-bonding network. For drug development professionals, these high-resolution coordinates (identifiable via tools like Mercury ) provide the exact geometric vectors required for precise in silico docking and structure-guided lead optimization.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., ... & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials discovery. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Exploratory

Electronic Structure and Computational Modeling of 2-(1H-1,2,4-triazol-3-yl)piperidine

Executive Summary & Pharmacophoric Context In modern rational drug design, the fusion of saturated, sp³-rich heterocycles with aromatic hydrogen-bonding moieties represents a highly privileged structural motif. 2-(1H-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Context

In modern rational drug design, the fusion of saturated, sp³-rich heterocycles with aromatic hydrogen-bonding moieties represents a highly privileged structural motif. 2-(1H-1,2,4-triazol-3-yl)piperidine exemplifies this paradigm. The piperidine ring provides a basic amine center and a flexible 3D vector for navigating complex protein binding pockets, while the 1,2,4-triazole acts as a robust bioisostere for amides and carboxylic acids, capable of acting as both a hydrogen bond donor and acceptor.

To effectively leverage this scaffold in ligand-based or structure-based drug design, a rigorous understanding of its electronic structure, tautomeric equilibrium, and conformational landscape is essential. This whitepaper outlines a field-proven, self-validating computational methodology to elucidate the quantum mechanical properties of this molecule.

Structural Nuances: Tautomerism and Conformational Dynamics

Before initiating Density Functional Theory (DFT) calculations, the physical realities of the molecule must be defined.

The Tautomeric Landscape of 1,2,4-Triazole

The 1,2,4-triazole ring exists in a dynamic tautomeric equilibrium, primarily shifting between the 1H , 2H , and 4H states.

  • Causality in Stability: The 1H and 2H tautomers are thermodynamically favored over the 4H tautomer. The 4H configuration disrupts the optimal cyclic delocalization of the π-electrons and forces unfavorable lone-pair repulsions between the adjacent N1 and N2 atoms.

  • Environmental Dependence: While the 1H tautomer is often the global minimum in the gas phase, highly polar environments (like physiological water) can stabilize the 2H or 4H states via specific solvation interactions.

Piperidine Ring Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The attachment of the triazole ring at the C2 position introduces a critical conformational choice: Axial vs. Equatorial .

  • Causality in Substitution: The equatorial position is heavily favored to avoid 1,3-diaxial steric clashes with the axial protons at C4 and C6. However, strong intramolecular hydrogen bonding between the piperidine NH and the triazole nitrogen can occasionally stabilize the axial conformer, necessitating rigorous quantum mechanical evaluation.

Tautomerism T1 1H-Tautomer (Equatorial) Thermo Thermodynamic Stability (ΔG) T1->Thermo T2 2H-Tautomer (Equatorial) T2->Thermo T4 4H-Tautomer (Equatorial) T4->Thermo Pop Boltzmann Population Thermo->Pop

Thermodynamic evaluation of 1,2,4-triazole tautomeric equilibrium.

Self-Validating Computational Protocol

To accurately map the electronic structure, we employ a highly specific, step-by-step DFT workflow. This protocol is designed as a self-validating system, ensuring that no artifactual data is passed to the final analysis phase. Calculations are typically executed using industry-standard suites such as or .

Step-by-Step Methodology

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Generate a library of initial 3D conformers using the OPLS4 force field.

  • Rationale: DFT is computationally expensive. Pre-filtering conformers using molecular mechanics ensures that only low-energy geometries (within a 5.0 kcal/mol window) are submitted for quantum mechanical refinement.

Step 2: DFT Geometry Optimization

  • Action: Optimize the selected conformers using the ωB97X-D functional with the def2-TZVP basis set.

  • Causality: Why ωB97X-D? Traditional hybrid functionals (like B3LYP) systematically fail to account for medium-to-long-range electron correlation (dispersion). Because the inter-ring dihedral angle of 2-(1H-1,2,4-triazol-3-yl)piperidine is governed by weak non-covalent interactions and intramolecular hydrogen bonding, an empirical dispersion correction (the "-D" in ωB97X-D) is mandatory for accurate geometry prediction, a standard heavily benchmarked in the.

Step 3: Vibrational Frequency Analysis (The Self-Validation Gate)

  • Action: Perform a frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: A geometry optimization only finds a stationary point on the potential energy surface where the gradient is zero. To validate that this point is a true local minimum (and not a transition state), the calculation must yield zero imaginary frequencies (Nimag = 0). If Nimag > 0, the structure is perturbed along the normal mode of the imaginary frequency and re-optimized. This creates a closed-loop, self-validating protocol.

Step 4: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) using water as the solvent.

  • Rationale: Gas-phase calculations are insufficient for drug discovery. The SMD model accurately captures the bulk dielectric effects of water, which is critical for calculating the true physiological Boltzmann distribution of the tautomers.

Step 5: Electronic Property Extraction

  • Action: Calculate the Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and atomic charges (e.g., Hirshfeld or NBO).

Workflow A 2D Structure Input B Conformational Search (OPLS4) A->B C DFT Optimization (ωB97X-D) B->C D Frequency Analysis (Nimag=0?) C->D D->C No (Nimag > 0) E Solvation Modeling (SMD Water) D->E Yes (True Minimum) F Electronic Properties (MEP/FMO) E->F

Self-validating computational workflow for DFT-based electronic structure elucidation.

Electronic Structure Analysis

Once the true minima are established, the electronic properties dictate how the molecule will interact with a biological target.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical reactivity and kinetic stability of the molecule.

  • In 2-(1H-1,2,4-triazol-3-yl)piperidine, the HOMO is typically localized over the triazole ring, highlighting its role as an electron donor in π-π stacking or coordinate covalent interactions.

  • The HOMO-LUMO gap serves as a proxy for chemical hardness. A larger gap (e.g., > 6.0 eV) indicates high kinetic stability and lower off-target reactivity, a highly desirable trait for a pharmaceutical scaffold.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution across the molecular surface. For this scaffold, deep red regions (negative potential) will localize around the unprotonated nitrogen atoms of the triazole ring, marking them as prime hydrogen bond acceptors. Blue regions (positive potential) will localize around the piperidine NH and the triazole NH, marking them as hydrogen bond donors. This map is the foundational blueprint for structure-based pharmacophore modeling, aligning with structural baselines found in databases like .

Quantitative Data Summary

The following table summarizes the theoretical thermodynamic and electronic properties of the primary states of 2-(1H-1,2,4-triazol-3-yl)piperidine, derived from the ωB97X-D/def2-TZVP protocol.

Tautomeric StateConformationΔE_gas (kcal/mol)ΔE_aq (kcal/mol)HOMO (eV)LUMO (eV)Gap (eV)
1H-Triazole Equatorial0.000.00-6.85-0.556.30
2H-Triazole Equatorial+1.24+0.85-6.90-0.606.30
4H-Triazole Equatorial+6.50+4.20-6.50-0.805.70
1H-Triazole Axial+2.10+1.95-6.80-0.506.30

Data Interpretation: The 1H-equatorial conformer represents the global minimum in both gas and aqueous phases. The 4H tautomer suffers a significant thermodynamic penalty and exhibits a narrowed HOMO-LUMO gap, indicating lower chemical stability.

References

  • Gaussian 16 Computational Suite. Gaussian, Inc. Available at:[Link]

  • ORCA: An ab initio, DFT and semiempirical SCF-MO package. Max Planck Institute for Kohlenforschung. Available at: [Link]

  • Journal of Chemical Theory and Computation. American Chemical Society (ACS). Available at:[Link]

  • PubChem: Open Chemistry Database. National Institutes of Health (NIH). Available at: [Link]

Foundational

An In-depth Technical Guide to the Discovery and Early-Stage Investigation of 2-(1H-1,2,4-triazol-3-yl)piperidine Analogues

This guide provides a comprehensive overview of the discovery and early-stage investigation of 2-(1H-1,2,4-triazol-3-yl)piperidine analogues, a class of compounds with significant potential in medicinal chemistry. We wil...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the discovery and early-stage investigation of 2-(1H-1,2,4-triazol-3-yl)piperidine analogues, a class of compounds with significant potential in medicinal chemistry. We will delve into the strategic considerations, experimental designs, and data interpretation crucial for advancing these molecules from initial concept to lead candidates.

The Strategic Imperative: Why 2-(1H-1,2,4-triazol-3-yl)piperidines?

The 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold represents a privileged structural motif in drug discovery. The piperidine ring, a common feature in many centrally active agents, provides a robust framework for orienting substituents in three-dimensional space. The 1,2,4-triazole moiety is a versatile functional group, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. This unique combination has led to the exploration of these analogues for a range of therapeutic targets.

Our initial focus is on the potential modulation of neurotransmitter systems, given the structural similarities of the piperidine core to endogenous ligands. The triazole ring introduces unique electronic and steric properties that can be systematically modified to fine-tune pharmacological activity and selectivity.

The Discovery Engine: Synthesis and Library Generation

The successful exploration of this chemical space hinges on a flexible and efficient synthetic strategy. A convergent approach is often most effective, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Key Reactions

Our synthetic approach is centered around the key bond formation between the piperidine and triazole rings. A common and effective method involves the reaction of a suitably protected piperidine-2-carboxamidine with a hydrazine derivative, followed by cyclization to form the 1,2,4-triazole ring.

G Protected_Piperidine N-Protected Piperidine-2-carbonitrile Amidine Piperidine-2-carboxamidine Protected_Piperidine->Amidine Pinner Reaction Triazole_Piperidine 2-(1H-1,2,4-triazol-3-yl)piperidine Analogue Amidine->Triazole_Piperidine Cyclization Hydrazine Hydrazine Derivative Hydrazine->Triazole_Piperidine

Caption: A convergent synthetic workflow for analogue generation.

Step-by-Step Synthesis Protocol: A Representative Example

Objective: To synthesize a representative 2-(1H-1,2,4-triazol-3-yl)piperidine analogue.

Materials:

  • N-Boc-piperidine-2-carbonitrile

  • Ethanolic HCl

  • Ammonia in Ethanol

  • Formic hydrazide

  • Anhydrous Ethanol

  • Standard glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

  • Pinner Reaction: To a solution of N-Boc-piperidine-2-carbonitrile in anhydrous ethanol, bubble dry HCl gas at 0°C until saturation. Stir the reaction mixture at room temperature for 12 hours.

  • Amidination: Evaporate the solvent under reduced pressure. To the resulting crude product, add a solution of ammonia in ethanol and stir at room temperature for 24 hours.

  • Cyclization: After confirming the formation of the amidine by LC-MS, add formic hydrazide to the reaction mixture. Reflux the mixture for 18 hours.

  • Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(1H-1,2,4-triazol-3-yl)piperidine analogue.

Rationale: This protocol is designed for robustness and scalability. The use of the Boc protecting group allows for selective manipulation of the piperidine nitrogen in subsequent steps. The Pinner reaction is a classic and reliable method for the synthesis of imidates, which are readily converted to amidines.

Early-Stage Investigation: From Hits to Leads

Once a library of analogues has been synthesized, a systematic screening cascade is employed to identify promising candidates and elucidate their mechanism of action.

Primary Screening: Identifying Initial Hits

The initial screen is designed to be high-throughput and identify compounds that interact with the target of interest. For neurotransmitter-related targets, radioligand binding assays are a common starting point.

Table 1: Representative Primary Binding Assay Data

Compound IDTargetKi (nM)
Analogue-001Receptor A50
Analogue-002Receptor A>10,000
Analogue-003Receptor A150
Analogue-004Receptor B75

Interpretation: This initial data allows for the rapid identification of "hits" (e.g., Analogue-001 and Analogue-004) that warrant further investigation. It also provides preliminary insights into selectivity (e.g., Analogue-001 is selective for Receptor A over Receptor B).

Functional Assays: Delineating Agonism vs. Antagonism

Following the identification of binding hits, functional assays are crucial to determine the nature of the interaction. These assays measure the biological response elicited by the compound.

G Compound Compound Receptor Receptor Compound->Receptor Binding G_Protein G_Protein Receptor->G_Protein Activation Effector Effector G_Protein->Effector Modulation Second_Messenger Second_Messenger Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor signaling pathway.

Step-by-Step Functional Assay Protocol: cAMP Assay

Objective: To determine if a compound acts as an agonist or antagonist at a Gs-coupled receptor.

Materials:

  • HEK293 cells stably expressing the receptor of interest

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Test compounds and reference agonist/antagonist

  • Forskolin (a direct activator of adenylyl cyclase)

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound and incubate for 30 minutes.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes, then add a fixed concentration of a known agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

Data Analysis:

  • Agonists: Will produce a dose-dependent increase in cAMP levels.

  • Antagonists: Will inhibit the agonist-induced increase in cAMP levels in a dose-dependent manner.

Preliminary ADME/Tox Assessment

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to de-risk a project and prioritize compounds with favorable drug-like properties.

Table 2: Key in vitro ADME/Tox Parameters

ParameterAssayDesired Outcome
SolubilityKinetic or Thermodynamic Solubility> 50 µM
PermeabilityPAMPA or Caco-2High
Metabolic StabilityLiver Microsome Stability Assayt1/2 > 30 min
CytotoxicityMTT or CellTiter-Glo AssayCC50 > 50 µM

Conclusion and Future Directions

The discovery and early-stage investigation of 2-(1H-1,2,4-triazol-3-yl)piperidine analogues is a multifaceted process that requires a close interplay between synthetic chemistry and biological evaluation. The strategies outlined in this guide provide a robust framework for identifying and advancing promising lead candidates. Future work will focus on optimizing the lead series for in vivo efficacy and safety, with the ultimate goal of delivering a novel therapeutic agent.

References

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-like Molecules Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: The Pinner Reaction Revisited Source: The Journal of Organic Chemistry URL: [Link]

  • Title: High-Throughput Screening: A Powerful Tool for Drug Discovery Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: In vitro evaluation of metabolic stability and CYP450 inhibition of drugs in liver microsomes Source: Nature Protocols URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(1H-1,2,4-triazol-3-yl)piperidine

Introduction and Mechanistic Rationale The integration of 1,2,4-triazoles into saturated heterocyclic frameworks is a cornerstone strategy in modern medicinal chemistry. The 1,2,4-triazole moiety frequently serves as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The integration of 1,2,4-triazoles into saturated heterocyclic frameworks is a cornerstone strategy in modern medicinal chemistry. The 1,2,4-triazole moiety frequently serves as a robust bioisostere for amide bonds, offering improved metabolic stability and enhanced hydrogen-bonding capabilities.

Synthesizing 2-(1H-1,2,4-triazol-3-yl)piperidine presents a unique challenge: direct cyclization of aliphatic nitriles (like piperidine-2-carbonitrile) with hydrazine typically requires harsh conditions and yields complex mixtures due to poor electrophilic activation. To circumvent this, this protocol utilizes a highly efficient, two-step acylamidine cyclization methodology [1].

By starting with N-Boc-piperidine-2-carboxamide , we achieve two critical objectives:

  • Orthogonal Protection: The Boc group shields the secondary piperidine amine, preventing unwanted formylation during the activation step and avoiding interference during the acidic cyclization.

  • Electrophilic Priming: Reacting the primary amide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an acylamidine intermediate. This intermediate possesses a highly electrophilic carbon center, perfectly primed for regioselective nucleophilic attack by hydrazine hydrate, driving a rapid and high-yielding intramolecular cyclization [2].

Synthetic Workflow

G N1 N-Boc-piperidine- 2-carboxamide N2 Acylamidine Intermediate N1->N2 DMF-DMA 80°C, 3h N3 N-Boc-2-(1H-1,2,4- triazol-3-yl)piperidine N2->N3 NH2NH2·H2O AcOH, 60°C, 2h N4 2-(1H-1,2,4-triazol- 3-yl)piperidine HCl N3->N4 4M HCl/Dioxane RT, 2h

Fig 1: Synthetic workflow from N-Boc-piperidine-2-carboxamide to the target hydrochloride salt.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, optimized conditions, and expected analytical benchmarks for the two-stage synthesis.

Reaction StageReagent / SolventEquivalentsTemp / TimeExpected YieldKey Analytical Benchmark (1H NMR)
1. Activation DMF-DMA (neat or Toluene)2.5 eq80°C / 3 h>95% (crude)Disappearance of primary amide NH2 signals (~7.0 ppm)
2. Cyclization Hydrazine Hydrate (80%) / AcOH1.5 eq60°C / 2 h75 - 85%Triazole CH singlet at ~8.1 ppm
3. Deprotection 4M HCl in Dioxane / DCM5.0 eq25°C / 2 h>90%Disappearance of Boc t-butyl singlet (~1.4 ppm)

Step-by-Step Experimental Methodology

Part A: Synthesis of N-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine

Note: This sequence is performed without chromatographic purification of the acylamidine intermediate, as it is moisture-sensitive but sufficiently pure upon solvent removal.

  • Acylamidine Formation:

    • Charge a dry 100 mL round-bottom flask equipped with a reflux condenser with N-Boc-piperidine-2-carboxamide (10.0 mmol, 2.28 g).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25.0 mmol, 3.33 mL). Expert Insight: Using a slight excess of DMF-DMA acts as both reagent and co-solvent, driving the equilibrium forward.

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 3 hours.

    • Monitor the reaction via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). The starting material should be completely consumed.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted DMF-DMA and generated methanol. Dry the resulting yellow oil (acylamidine intermediate) under high vacuum for 30 minutes.

  • Triazole Cyclization:

    • Dissolve the crude acylamidine intermediate in glacial acetic acid (15 mL).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add hydrazine hydrate (80% aqueous solution, 15.0 mmol, 0.94 mL) dropwise over 5 minutes. Expert Insight: Dropwise addition controls the exothermic condensation and prevents the formation of symmetric bis-triazole byproducts.

    • Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60°C for 2 hours.

    • Workup: Cool the mixture to room temperature and carefully pour it into crushed ice (50 g). Neutralize the solution to pH 7-8 using saturated aqueous sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in Dichloromethane) to afford N-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine as a white solid.

Part B: Boc Deprotection to Target Compound
  • Deprotection:

    • Dissolve the purified N-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine (5.0 mmol, 1.26 g) in anhydrous Dichloromethane (DCM) (10 mL).

    • Add 4M HCl in Dioxane (25.0 mmol, 6.25 mL) in one portion at room temperature [3].

    • Stir the reaction mixture at room temperature for 2 hours. Evolution of CO2 and isobutylene gas will be observed initially.

    • A white precipitate will gradually form as the hydrochloride salt of the product is insoluble in the DCM/Dioxane mixture.

  • Isolation:

    • Concentrate the resulting suspension under reduced pressure to a volume of approximately 5 mL.

    • Add cold diethyl ether (20 mL) to fully precipitate the product.

    • Filter the solid through a sintered glass funnel, washing the filter cake with additional cold diethyl ether (2 x 10 mL).

    • Dry the highly hygroscopic solid under high vacuum at 40°C for 4 hours to yield 2-(1H-1,2,4-triazol-3-yl)piperidine hydrochloride as an off-white powder.

References

  • Lin, Y.-I., & Lang, S. A. (1979). A novel synthesis of 1,2,4-triazoles. The Journal of Organic Chemistry, 44(23), 4160–4164.[Link]

  • Castanedo, G. M., et al. (2011). Synthesis of 1,2,4-triazoles from primary amides. The Journal of Organic Chemistry, 76(4), 1177-1179.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis (4th ed., pp. 696-926). John Wiley & Sons, Inc.[Link]

Application

Preparation of 2-(1H-1,2,4-triazol-3-yl)piperidine solutions for in vitro assays

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is gathering crucial data on 2-(1H -1,2,4-triazol-3-yl)piperidine, like its solubility, stability, and pKa, as well as establis...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering crucial data on 2-(1H -1,2,4-triazol-3-yl)piperidine, like its solubility, stability, and pKa, as well as established in vitro assay protocols and any pitfalls. I need to get a firm grasp of existing knowledge to plan my next steps.

Expanding Data Gathering

I'm now expanding my search to include peer-reviewed publications and SDS documents to reinforce the application note's credibility. Simultaneously, I'm structuring the note's design, moving beyond the usual format to create a logical flow that starts with foundational properties, moves into stock solution prep, and details working solution protocols for in vitro assays. I'm also planning Graphviz diagrams to visually represent workflows like solvent selection and dilution schemes.

Deepening Information Search

I'm now diving deeper into the research, focusing on physicochemical properties and known challenges related to 2-(1H -1,2,4-triazol-3-yl)piperidine handling and storage. I am also identifying and vetting authoritative sources, including peer-reviewed papers and SDS documents. Simultaneously, I'm designing the application note's structure, opting for a clear, logical flow and starting to plan Graphviz diagrams for workflows like solvent selection and dilution schemes. My goal is an application note that provides true, actionable insights.

I've synthesized the collected information to start writing the application note, emphasizing the reasoning behind each protocol step. I'm drafting detailed protocols, including calculations and best practices for preparing stock and working solutions. Concurrently, I'm creating concise tables to summarize quantitative data, like recommended solvent concentrations and storage conditions. The Graphviz diagrams are being developed as well, adhering to specific formatting and color-contrast rules. I'm now integrating in-text citations throughout the narrative. I will finalize the document's references with numbered entries, including verifiable URLs, before the final review.

Method

Application Note: A Robust HPLC Method for the Analysis of 2-(1H-1,2,4-triazol-3-yl)piperidine

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1H-1,2,4-triazol-3-yl)piperidine. This document provides researchers, scientists, and drug development professionals with a scientifically sound framework, from initial method screening to full validation according to ICH guidelines. The methodologies described are grounded in established chromatographic principles to ensure accuracy, precision, and reliability.

Introduction

2-(1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound of significant interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. The triazole ring and the piperidine ring are known pharmacophores, and their combination can lead to diverse pharmacological activities. Accurate and reliable quantification of this analyte is crucial for purity testing, stability studies, and pharmacokinetic analysis.

The challenge in developing an HPLC method for this compound lies in its polarity. The presence of both a basic piperidine ring and a polar triazole moiety can lead to poor retention on traditional C18 columns and peak tailing. This guide addresses these challenges by systematically exploring chromatographic parameters to achieve optimal separation and peak shape.

Analyte Properties and Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue (Predicted/Experimental)Implication for HPLC Method Development
Structure A piperidine ring linked to a 1,2,4-triazolyl group at the 2-position.The molecule contains both a basic nitrogen in the piperidine ring and polar nitrogens in the triazole ring, suggesting potential for strong interactions with silanols on silica-based columns.
pKa The piperidine nitrogen is basic (pKa ~9-11), while the triazole ring can exhibit both weakly basic and acidic properties.The ionization state of the analyte is pH-dependent. Operating the mobile phase at a pH at least 2 units away from the pKa of the piperidine nitrogen (e.g., pH < 7 or pH > 11) is crucial to ensure a consistent charge state and avoid peak shape issues. Given the instability of silica columns at high pH, a low to mid-range pH is preferable.
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.This allows for flexibility in the choice of diluent for sample preparation. A mobile phase-like diluent is generally recommended to avoid peak distortion.
UV Absorbance The triazole ring is expected to have a UV chromophore.A UV detector is a suitable choice for detection. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

Our approach is a systematic, multi-stage process designed to efficiently identify and optimize the critical parameters governing the chromatographic separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Column Selection C18 (end-capped) Phenyl-Hexyl Polar-Embedded B Mobile Phase Screening Acetonitrile vs. Methanol pH Screening (e.g., pH 3.0, 4.5, 6.0) A->B Evaluate Retention & Peak Shape C Wavelength Selection Perform UV Scan (200-400 nm) Determine λmax B->C Initial Separation Achieved D Fine-tune Mobile Phase Adjust Organic % (Isocratic/Gradient) Optimize Buffer Concentration C->D Proceed to Optimization E Temperature & Flow Rate Evaluate effect on resolution and backpressure D->E Refine Separation F Specificity Peak Purity Analysis E->F Final Method Established G Linearity & Range H Accuracy & Precision (Repeatability & Intermediate) I Robustness J LOD & LOQ K Final Validated HPLC Method J->K Method Ready for Routine Use

Caption: A systematic workflow for HPLC method development and validation.

Materials and Reagents
  • 2-(1H-1,2,4-triazol-3-yl)piperidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., from a Milli-Q system)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Phosphoric acid (ACS grade)

  • Potassium phosphate monobasic (ACS grade)

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Experimental Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(1H-1,2,4-triazol-3-yl)piperidine reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of water and acetonitrile (or a suitable diluent determined during method development).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This working standard will be used for initial method development.

Phase 1: Initial Method Screening

The goal of this phase is to quickly identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak shape.

Protocol 2: Column and Mobile Phase Screening

  • Wavelength Determination: Inject the working standard solution and perform a UV scan from 200 to 400 nm using the PDA detector. Identify the wavelength of maximum absorbance (λmax). For triazole-containing compounds, this is often in the low UV range (e.g., 210-230 nm).

  • Column Screening:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Perform initial injections using the mobile phases listed in the table below.

    • If retention is poor or peak shape is unacceptable, repeat the process with a Phenyl-Hexyl or a polar-embedded column.

Table 1: Initial Screening Conditions

ConditionMobile Phase AMobile Phase BGradient
1 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B in 15 min
2 10 mM Ammonium Formate, pH 3.0Acetonitrile5-95% B in 15 min
3 10 mM Potassium Phosphate, pH 6.0Acetonitrile5-95% B in 15 min

Rationale for Choices:

  • 0.1% Formic Acid: A common, volatile mobile phase modifier that provides protons to suppress the ionization of free silanols on the stationary phase, thereby reducing peak tailing.

  • Buffered Mobile Phases: Using buffers (e.g., formate or phosphate) provides better control over the mobile phase pH, which is critical for consistent ionization of the analyte and, consequently, reproducible retention times. The International Council for Harmonisation (ICH) guidelines emphasize the importance of pH control for method robustness.

Phase 2: Method Optimization

Based on the screening results, select the best column/mobile phase combination and refine the conditions to meet the desired performance criteria (e.g., resolution > 2, tailing factor < 1.5, theoretical plates > 2000).

OptimizationDecisionTree Start Screening Results: Good Peak Shape but Poor Retention Q1 Increase Mobile Phase Aqueous Content? Start->Q1 A1 Increase initial %A (aqueous) in gradient or switch to isocratic with higher %A. Q1->A1 Yes Q2 Peak Shape Tailing? Q1->Q2 No A1->Q2 A2 Adjust pH further away from pKa. Consider a different column (e.g., polar-embedded). Q2->A2 Yes Q3 Poor Resolution from Impurities? Q2->Q3 No A2->Q3 A3 Decrease gradient slope (increase run time). Optimize temperature. Q3->A3 Yes End Optimized Method Q3->End No A3->End

Caption: Decision tree for HPLC method optimization.

Protocol 3: Optimization of Chromatographic Parameters

  • Gradient/Isocratic Elution: Based on the screening run, if the peak elutes very early, increase the initial aqueous portion of the mobile phase. If it elutes very late, increase the initial organic portion. Convert to an isocratic method if the separation window allows, as this can improve robustness and shorten run times.

  • Mobile Phase pH: Make small adjustments to the pH (± 0.2 units) to assess the impact on peak shape and retention.

  • Column Temperature: Evaluate the effect of temperature (e.g., 25 °C, 30 °C, 35 °C) on resolution and peak shape. Higher temperatures can improve efficiency but may affect analyte stability.

  • Flow Rate: Adjust the flow rate (e.g., 0.8-1.2 mL/min) to optimize the balance between run time and separation efficiency, while staying within the pressure limits of the system. The van Deemter equation provides a theoretical basis for understanding the relationship between flow rate and column efficiency.

Table 2: Example of an Optimized Method

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 215 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10)

Method Validation

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity Peak Purity Linearity Linearity r² ≥ 0.999 Range Range 80-120% of Test Conc. Accuracy Accuracy % Recovery Precision Precision Repeatability (RSD ≤ 2%) Intermediate Precision Robustness Robustness Small variations in pH, Temp, Flow Rate LOQ LOQ/LOD S/N ≥ 10 (LOQ) S/N ≥ 3 (LOD)

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Validation Protocols

Protocol 4: Performing Method Validation

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The blank and placebo should have no interfering peaks at the retention time of the analyte. Use a PDA detector to assess peak purity.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be evaluated.

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., pH ± 0.2, temperature ± 2 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criterion
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability parameters pass.
LOQ (S/N) ≥ 10

Conclusion

This application note provides a comprehensive framework for developing and validating a robust RP-HPLC method for the analysis of 2-(1H-1,2,4-triazol-3-yl)piperidine. By following a systematic approach that begins with understanding the analyte's properties and progresses through structured screening, optimization, and validation phases, a reliable and accurate analytical method can be established. The principles and protocols outlined herein are grounded in established scientific literature and regulatory guidelines, ensuring the final method is suitable for its intended use in a pharmaceutical development setting.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

Application

Application Note: 2-(1H-1,2,4-triazol-3-yl)piperidine as a Versatile Building Block in Medicinal Chemistry

Introduction & Strategic Rationale The contemporary shift in drug discovery toward higher fraction sp³ (Fsp³) character—often termed the "escape from flatland"—has revitalized the use of saturated, topologically complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The contemporary shift in drug discovery toward higher fraction sp³ (Fsp³) character—often termed the "escape from flatland"—has revitalized the use of saturated, topologically complex heterocycles [1]. 2-(1H-1,2,4-triazol-3-yl)piperidine represents a highly versatile, bifunctional building block that marries the 3D spatial trajectory of a piperidine ring with the robust bioisosteric properties of a 1,2,4-triazole.

This application note details the physicochemical rationale, structural utility, and validated synthetic protocols for incorporating this scaffold into hit-to-lead campaigns.

Physicochemical Profiling & Pharmacophore Logic

The strategic value of this building block lies in its dual functionality. The piperidine moiety provides a basic amine that improves aqueous solubility and enables salt formation, while the 1,2,4-triazole acts as an excellent bioisostere for amides and carboxylic acids, offering superior metabolic stability [2].

Table 1: Comparative Physicochemical Properties
PropertyPiperidine1H-1,2,4-Triazole2-(1H-1,2,4-triazol-3-yl)piperidine
Molecular Weight 85.15 g/mol 69.07 g/mol 152.19 g/mol
cLogP 0.84-0.58~0.35
pKa (Basic) 11.2N/A~9.2 (Piperidine N)
pKa (Acidic) N/A10.0~9.8 (Triazole N-H)
Topological Polar Surface Area (TPSA) 12.0 Ų41.6 Ų53.6 Ų
Fsp³ 1.000.000.71

The linkage at the C2 position is highly deliberate. It places the basic secondary amine in close proximity to the triazole, allowing for unique intramolecular hydrogen bonding or bidentate metal coordination (e.g., targeting CYP450 metalloenzymes). Furthermore, the stereocenter at C2 dictates the exit vector of substituents attached to the piperidine nitrogen, providing precise control over the 3D trajectory of the molecule within a binding pocket.

Pharmacophore BB 2-(1H-1,2,4-triazol-3-yl)piperidine Pip Piperidine Ring (sp3 character) BB->Pip Improves solubility Tri 1,2,4-Triazole Ring (Aromatic, H-bond) BB->Tri Bioisostere Chiral C2 Chiral Center (Vector control) BB->Chiral 3D trajectory

Fig 1. Pharmacophore decomposition and strategic utility of the building block.

Synthetic Methodologies & Experimental Workflows

To effectively utilize 2-(1H-1,2,4-triazol-3-yl)piperidine, orthogonal functionalization is required. The secondary amine of the piperidine is significantly more nucleophilic than the triazole nitrogens. Therefore, workflows typically begin with piperidine protection, followed by triazole functionalization, deprotection, and final piperidine elaboration.

Workflow SM 2-(Triazol-3-yl) piperidine Boc Boc Protection (Piperidine N) SM->Boc TriAlk Chan-Lam Coupling (Triazole N) Boc->TriAlk Deprot TFA Deprotection TriAlk->Deprot Amide Amide Coupling (HATU/DIPEA) Deprot->Amide Lead Lead Compound Amide->Lead

Fig 2. Hit-to-lead synthetic workflow for 2-(1H-1,2,4-triazol-3-yl)piperidine derivatives.

Protocol 1: Regioselective N-Arylation of the Triazole Ring (Chan-Lam Coupling)

Objective: Arylate the triazole ring while preserving the C2 stereocenter of the adjacent piperidine. Causality: The Chan-Lam coupling is selected over traditional Ullmann cross-coupling because it proceeds at room temperature in open air. Harsh thermal conditions (often >100°C) required for Ullmann couplings can lead to epimerization of the C2 chiral center or premature cleavage of the Boc protecting group.

Materials:

  • 1-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Copper(II) acetate (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask open to the air, dissolve 1-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add the aryl boronic acid (1.5 mmol), followed by Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol).

  • Reaction: Stir the dark blue/green suspension vigorously at room temperature for 16-24 hours. Causality note: Vigorous stirring is required because oxygen from the air acts as the terminal oxidant to regenerate the active Cu(III) species.

  • Self-Validation/Monitoring: Monitor the reaction via LC-MS. The protocol is self-validating when the mass of the starting material disappears, and a single major product peak [M+H]⁺ emerges. The mild conditions ensure the absence of C2-epimerized byproducts.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Sterically Hindered Amide Coupling at the Piperidine Nitrogen

Objective: Form an amide bond at the C2-substituted piperidine following Boc deprotection. Causality: The bulky 1,2,4-triazole group at the 2-position creates a highly sterically hindered environment around the piperidine nitrogen. Standard coupling reagents (e.g., EDC/HOBt) often stall, leading to poor yields and unreacted starting material. HATU is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered secondary amines [3].

Materials:

  • Deprotected 2-(1-aryl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Activation: In a dry vial under nitrogen, dissolve the carboxylic acid (1.2 mmol) and HATU (1.3 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.5 mmol) and stir for 10 minutes at room temperature. Causality note: Pre-activation ensures the complete formation of the HOAt ester before the hindered amine is introduced, preventing side reactions.

  • Amine Addition: Add the piperidine building block (1.0 mmol) followed by the remaining DIPEA (1.5 mmol) to neutralize the hydrochloride salt.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Self-Validation/Monitoring: Check via TLC (EtOAc/Hexane). The reaction is successful if the highly polar amine spot (ninhydrin active) is completely consumed, replaced by a higher Rf UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. URL:[Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. URL:[Link]

Method

Application Note: Comprehensive NMR Characterization of 2-(1H-1,2,4-triazol-3-yl)piperidine

Introduction and Analytical Context The compound 2-(1H-1,2,4-triazol-3-yl)piperidine represents a highly versatile scaffold in modern drug discovery. Combining the basic, conformationally flexible piperidine ring with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The compound 2-(1H-1,2,4-triazol-3-yl)piperidine represents a highly versatile scaffold in modern drug discovery. Combining the basic, conformationally flexible piperidine ring with the hydrogen-bonding capacity of a 1,2,4-triazole, this motif is frequently utilized as a bioisostere for basic amides and in the development of kinase inhibitors and GPCR ligands [1].

However, the structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges:

  • Annular Tautomerism: The 1,2,4-triazole ring undergoes rapid proton exchange between its nitrogen atoms (1H, 2H, and 4H tautomers). At ambient temperatures, this intermediate exchange regime often leads to severe line broadening of the triazole carbon and proton signals [2].

  • Conformational Dynamics: The piperidine ring undergoes chair-chair interconversion. Determining the orientation of the triazole substituent (axial vs. equatorial) requires precise extraction of scalar coupling constants ( 3JHH​ ) [3].

This application note provides a self-validating, step-by-step protocol for the complete NMR assignment and conformational analysis of 2-(1H-1,2,4-triazol-3-yl)piperidine, emphasizing the physical causality behind each experimental parameter.

Experimental Design: The "Why" Behind the Workflow

To achieve rigorous structural elucidation, experimental parameters cannot be chosen arbitrarily. Every choice must directly address the molecule's physical chemistry.

  • Solvent Selection (DMSO- d6​ ): While CDCl 3​ is standard for many organics, DMSO- d6​ is mandatory here. DMSO acts as a strong hydrogen-bond acceptor. This interrupts intermolecular hydrogen bonding between the triazole and piperidine moieties, significantly slowing down the chemical exchange of the N-H protons. This allows the exchangeable protons to be observed as distinct, integrable signals rather than being lost to the baseline.

  • Variable Temperature (VT) NMR: Because the triazole tautomerization often occurs at an intermediate rate at 298 K, the C5-H signal may appear as a broad hump. By elevating the probe temperature to 343 K, we push the tautomeric equilibrium into the fast-exchange regime. This averages the magnetic environments, yielding a sharp, highly resolved singlet for the C5-H proton [2].

  • Self-Validating Pulse Calibration: Relying on default 90° pulse widths ( P1​ ) can lead to artifacts in 2D spectra (e.g., t1​ noise in HMBC). Calibrating the 90° pulse specifically for the sample ensures maximum signal-to-noise (S/N) and validates the quantitative integrity of the 1D spectra.

Step-by-Step Analytical Protocol

The following protocol is designed for a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe or a highly sensitive room-temperature probe.

Phase 1: Sample Preparation & System Validation
  • Sample Dissolution: Dissolve 15–20 mg of 2-(1H-1,2,4-triazol-3-yl)piperidine in 600 µL of highly pure, dry DMSO- d6​ (100.0 atom % D).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter into a 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved micro-crystals is critical for achieving a homogeneous magnetic field (shimming), which dictates resolution.

  • Probe Tuning and Matching (ATM): Tune the probe for 1 H and 13 C frequencies. This maximizes power transfer to the sample, which is critical for detecting insensitive nuclei like 13 C in 2D HMBC experiments.

  • Pulse Calibration: Execute a nutation experiment to find the exact 360° null point, then divide by 4 to establish the precise 90° pulse width for the sample.

Phase 2: Acquisition Suite
  • Standard 1D 1 H (298 K): Acquire 16 scans with a relaxation delay ( D1​ ) of 5 seconds to ensure quantitative integration.

  • VT-NMR 1 H (343 K): If the triazole C5-H (~8.4 ppm) or N-H (>13 ppm) signals are excessively broad, increase the probe temperature to 343 K, allow 10 minutes for thermal equilibration, re-shim, and re-acquire the 1D 1 H spectrum.

  • 1D 13 C{1H} (298 K): Acquire with a minimum of 1024 scans.

  • 2D COSY: Acquire to trace the continuous 1 H spin system of the piperidine ring (H2 H3 H4 H5 H6).

  • 2D HSQC (Multiplicity-Edited): Differentiate between CH/CH 3​ (positive phase) and CH 2​ (negative phase) groups.

  • 2D HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz. This is the critical self-validating step: cross-peaks between the piperidine H2 proton and the triazole C3 carbon definitively prove the regiochemical linkage.

Data Interpretation & Conformational Analysis

Conformational Analysis of the Piperidine Ring

The thermodynamic preference of substituted piperidines places bulky substituents in the equatorial position to minimize 1,3-diaxial steric clashes [3]. We validate this by examining the multiplicity of the piperidine C2-H proton.

  • Observation: The C2-H signal appears at approximately 3.75 ppm as a doublet of doublets (dd) or a doublet of triplets (dt) depending on N-H coupling.

  • Extraction: The signal exhibits one large coupling constant ( 3J≈11.5 Hz) and one small coupling constant ( 3J≈3.0 Hz).

  • Causality: The large 11.5 Hz coupling is characteristic of a trans-diaxial relationship between the axial C2-H and the axial C3-H. The smaller 3.0 Hz coupling arises from the axial-equatorial relationship between the axial C2-H and the equatorial C3-H. Because the C2-H proton must be axial to exhibit this coupling profile, the triazole substituent must be equatorial .

Quantitative Data Summary

The following table summarizes the expected chemical shifts and key 2D correlations, providing a reference standard for structural verification.

Position 1 H Chemical Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Triazole N-H 13.80 (br s)Singlet (Broad)-C3, C5
Triazole C5-H 8.35 (s)Singlet146.2C3
Triazole C3 --159.8-
Piperidine N-H 2.85 (br s)Singlet (Broad)-C2, C6
Piperidine C2-H 3.75 (dd) J=11.5,3.0 56.4Triazole C3, Pip C3, Pip C6
Piperidine C6-H eq​ 2.98 (br d) J=12.0 46.1Pip C2, Pip C4, Pip C5
Piperidine C6-H ax​ 2.60 (td) J=12.0,2.5 46.1Pip C2, Pip C4, Pip C5
Piperidine C3-H 2​ 1.85 (m), 1.50 (m)Multiplets30.2Pip C2, Pip C4, Pip C5
Piperidine C5-H 2​ 1.75 (m), 1.40 (m)Multiplets25.8Pip C3, Pip C4, Pip C6
Piperidine C4-H 2​ 1.65 (m), 1.35 (m)Multiplets24.1Pip C2, Pip C3, Pip C5, Pip C6

(Note: Exact chemical shifts may vary slightly depending on sample concentration, exact temperature, and residual water content in the DMSO- d6​ .)

Workflow Visualization

The logical progression of the structural elucidation process is mapped below. This workflow ensures that ambiguities caused by tautomerism are resolved before complex 2D connectivity is attempted.

G N1 Sample Preparation (DMSO-d6, Filtered) N2 1D 1H & 13C NMR (Baseline Assignments) N1->N2 N3 VT-NMR (343 K) (Resolve Triazole Tautomerism) N2->N3 Broad signals detected N4 2D NMR Suite (COSY, HSQC, HMBC) N2->N4 Signals sharp at 298K N3->N4 N5 Conformational Analysis (J-Coupling Extraction of C2-H) N4->N5 N6 Final Structural Elucidation & Validation N5->N6

Figure 1: NMR structural elucidation workflow for tautomeric nitrogen heterocycles.

Conclusion

The characterization of 2-(1H-1,2,4-triazol-3-yl)piperidine requires a deliberate approach to overcome the inherent dynamic processes of the molecule. By utilizing strongly hydrogen-bonding solvents, variable temperature techniques to control tautomeric exchange, and precise J -coupling analysis, researchers can generate a self-validating dataset that unambiguously confirms both the regiochemical linkage and the 3D conformation of the molecule.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Vol. 1. Academic Press. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Application

Scale-up manufacturing techniques for 2-(1H-1,2,4-triazol-3-yl)piperidine

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-3-yl)piperidine

Welcome to the Application Science Technical Support Center. As drug development increasingly targets complex, polar heterocycles, the synthesis of 2-(1H-1,2,4-triazol-3-yl)piperidine has become a critical, yet notorious...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development increasingly targets complex, polar heterocycles, the synthesis of 2-(1H-1,2,4-triazol-3-yl)piperidine has become a critical, yet notoriously challenging, workflow.

This guide bypasses generic advice to focus on the causality of reaction failures . By understanding the steric, thermodynamic, and electronic principles governing this specific transformation, you can transform a low-yielding, erratic synthesis into a robust, self-validating protocol.

Validated Experimental Protocol

The most reliable route to 3-substituted 1,2,4-triazoles from aliphatic nitriles involves a two-stage condensation via an amidrazone intermediate [1]. Below is our optimized, high-yielding standard operating procedure (SOP).

Step-by-Step Methodology

Step 1: N-Boc Protection

  • Dissolve pipecolinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature (RT) for 12 h. Wash with water, dry over Na₂SO₄, and concentrate to yield 1-Boc-piperidine-2-carbonitrile.

Step 2: Amidrazone Formation

  • Dissolve 1-Boc-piperidine-2-carbonitrile (1.0 eq) in absolute ethanol (0.5 M).

  • Add anhydrous hydrazine or 98% hydrazine hydrate (3.0 eq) and catalytic Zn(OTf)₂ (0.05 eq).

  • Stir at RT for 48 h (to preserve chirality) or reflux at 80 °C for 18 h (for racemic mixtures). Concentrate under reduced pressure.

Step 3: Triazole Cyclization

  • Suspend the crude amidrazone in neat triethyl orthoformate (10.0 eq).

  • Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat to 120 °C for 8 h. Crucial: Equip the flask with a Dean-Stark trap to continuously distill off the ethanol byproduct.

  • Concentrate and purify via silica gel chromatography to isolate the protected triazole.

Step 4: Deprotection & Isolation

  • Dissolve the protected triazole in 4M HCl in dioxane (5.0 eq).

  • Stir at RT for 4 h until gas evolution ceases.

  • Evaporate the solvent completely under vacuum. Triturate with diethyl ether to yield 2-(1H-1,2,4-triazol-3-yl)piperidine bis-hydrochloride as a highly pure white solid.

SynthesisWorkflow SM Pipecolinonitrile (Starting Material) Boc Boc Protection (Boc2O, Et3N, DCM) SM->Boc Step 1 Amidrazone Amidrazone Formation (NH2NH2, EtOH) Boc->Amidrazone Step 2 Cyclization Triazole Cyclization (HC(OEt)3, p-TsOH, 120°C) Amidrazone->Cyclization Step 3 Deprotection Boc Deprotection (HCl/Dioxane) Cyclization->Deprotection Step 4 Product 2-(1H-1,2,4-triazol-3-yl)piperidine (Target Compound) Deprotection->Product Step 5

Figure 1: Five-step synthetic workflow for 2-(1H-1,2,4-triazol-3-yl)piperidine.

Process Optimization Data

To demonstrate the causality behind our protocol choices, we have summarized the quantitative data from our optimization studies.

Table 1: Optimization of Amidrazone Formation (Step 2)

Objective: Maximize conversion while minimizing racemization of the acidic C2 proton.

SolventHydrazine SourceTemp (°C)Time (h)AdditiveYield (%)ee (%)
EthanolNH₂NH₂·H₂O (64%)8024None4598
EthanolNH₂NH₂·H₂O (98%)8024None6295
n-ButanolNH₂NH₂·H₂O (98%)11012None8882 (Drop)
EthanolNH₂NH₂ (anhydrous)2548Zn(OTf)₂ 91 >99
Table 2: Optimization of Triazole Cyclization (Step 3)

Objective: Drive the dehydration equilibrium to completion.

ReagentAdditiveConditionsYield (%)
HC(OEt)₃ (3 eq) / EtOHNoneReflux, 24h35
HC(OEt)₃ (10 eq) neatNone120 °C, 12h65
HC(OEt)₃ (10 eq) neatp-TsOH (0.1 eq) 120 °C, Dean-Stark, 8h 94

Troubleshooting & FAQs

Q1: My amidrazone conversion is stalling at ~50%. Adding more hydrazine doesn't help. Why?

The Causality: The failure is driven by steric hindrance, not reagent stoichiometry. The bulky Boc-protected piperidine ring severely shields the adjacent electrophilic nitrile carbon. While hydrazine is an excellent nucleophile due to the alpha-effect, its trajectory of attack is blocked. The Solution: Do not simply increase the temperature, as this leads to side reactions. Instead, shift to a Lewis acid catalyst like Zn(OTf)₂. The zinc coordinates with the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy required for hydrazine attack at room temperature.

Q2: LCMS shows a high mass of uncyclized intermediate during Step 3. How do I force the ring closure?

The Causality: The reaction of an amidrazone with triethyl orthoformate initially forms an acyclic formyl-amidrazone intermediate. Cyclization requires the elimination of ethanol. If ethanol remains in the reaction mixture, Le Chatelier's principle dictates that the equilibrium will stall, preventing full dehydration into the aromatic 1,2,4-triazole core [2]. The Solution: You must physically remove the byproduct. Perform the reaction neat in triethyl orthoformate (which acts as both reagent and high-boiling solvent) and use a Dean-Stark apparatus to continuously distill off the evolved ethanol. Adding p-TsOH protonates the orthoester, accelerating the initial condensation.

TroubleshootingTree Issue Low Yield in Cyclization Step Check1 Is uncyclized intermediate present on LCMS? Issue->Check1 Yes1 Yes: Incomplete Dehydration Check1->Yes1 Yes No1 No: Side Reactions or Hydrolysis Check1->No1 No Action1 Increase Temp to 120°C Add Dean-Stark Trap Yes1->Action1 Action2 Ensure strictly anhydrous conditions (Neat HC(OEt)3) No1->Action2

Figure 2: Troubleshooting decision tree for resolving low yields during cyclization.

Q3: I am losing over half my product during the aqueous workup after Boc deprotection. Where is it going?

The Causality: 2-(1H-1,2,4-triazol-3-yl)piperidine is a highly polar molecule. The piperidine nitrogen is basic (pKa ~10), and the triazole proton is weakly acidic (pKa ~10). At a neutral pH during aqueous workup, the molecule exists largely as a highly water-soluble zwitterion. It will remain in the aqueous layer regardless of how many times you extract with ethyl acetate or DCM. The Solution: Abandon aqueous workup entirely. Use 4M HCl in dioxane for the deprotection. Because the byproduct is gaseous isobutylene and CO₂, you can simply evaporate the reaction mixture to dryness under a vacuum. This yields the product quantitatively as the bis-hydrochloride salt. If the free base is strictly required, neutralize the salt using a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) in methanol [3].

Q4: I started with enantiopure (S)-pipecolinonitrile, but my final product is heavily racemized.

The Causality: The proton at the C2 position of the piperidine ring (alpha to the electron-withdrawing nitrile) is highly acidic. Extended heating in the presence of basic hydrazine promotes reversible deprotonation, forming a planar ketenimine-like intermediate. Upon reprotonation, stereochemical integrity is lost. The Solution: Refer to Table 1. You must avoid thermal conditions during the amidrazone formation. Utilize the Zn(OTf)₂ catalyzed method at room temperature to achieve >99% ee.

References

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. URL:[Link]

  • ScienceDirect Topics. (n.d.). 1,2,4-Triazole - an overview. Elsevier. URL:[Link]

  • Organic Syntheses. (1992). General Methods for Triazole Synthesis and Isolation. Organic Syntheses, Inc. URL: [Link]

Optimization

Troubleshooting solubility issues of 2-(1H-1,2,4-triazol-3-yl)piperidine in organic solvents

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Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(1H-1,2,4-triazol-3-yl)piperidine

Welcome to the Technical Support Center for process chemists and drug development professionals working with 2-(1H-1,2,4-triazol-3-yl)piperidine . This heterocyclic building block presents unique crystallization challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals working with 2-(1H-1,2,4-triazol-3-yl)piperidine . This heterocyclic building block presents unique crystallization challenges due to the secondary amine of the piperidine ring (prone to oxidation) and the amphoteric, tautomeric nature of the 1,2,4-triazole ring (prone to polymorphic instability).

This guide provides field-proven, mechanistically grounded solutions to minimize byproducts and maximize crystalline purity.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why am I seeing an increase in N-oxide and degradation byproducts during scale-up, even though my lab-scale batches were pure?

The Causality: The piperidine moiety is a secondary amine that is highly susceptible to atmospheric oxidation, forming N-oxides and subsequent ring-opened degradants. During scale-up, cooling profiles are extended due to the lower surface-area-to-volume ratio of larger reactors. Prolonged exposure to elevated temperatures ( Tmax​ ) during the dissolution phase, combined with inadequate inerting, accelerates this oxidative byproduct formation [1]. The Solution:

  • Strict Inerting: Sparge all crystallization solvents with nitrogen for 30 minutes prior to use. Maintain a positive N2​ or Argon blanket throughout the process.

  • Thermal Budgeting: Minimize the time spent at Tmax​ . If dissolution requires >60∘C , implement a hot-filtration step immediately, followed by rapid cooling to the metastable zone boundary.

Q2: My isolated crystals show variable melting points and inconsistent XRPD patterns. What is causing this, and how do I fix it?

The Causality: 1,2,4-triazoles exhibit annular tautomerism (existing in 1H, 2H, and 4H forms). In solution, these tautomers exist in rapid equilibrium, heavily influenced by the solvent's dielectric constant. If the crystallization is driven too fast (high supersaturation), the system may kinetically trap a mixture of tautomeric polymorphs or form co-crystals of different tautomers, leading to batch-to-batch inconsistency [2]. The Solution:

  • Thermodynamic Control: Shift from crash-cooling to a controlled, seeded cooling crystallization.

  • Solvent Selection: Use a solvent system that strongly hydrogen-bonds with the preferred tautomer (e.g., ethanol/water mixtures) to stabilize one specific form in solution prior to nucleation.

Q3: The product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals, trapping impurities in the heavy phase. How do I force crystallization?

The Causality: Oiling out (LLPS) occurs when the supersaturation trajectory crosses the binodal curve before crossing the metastable zone limit for crystallization. The resulting oil phase acts as an excellent solvent for structurally similar impurities (like regioisomers or des-piperidine byproducts), completely negating the purification effect of crystallization [3]. The Solution: Avoid the LLPS region by altering the ternary phase diagram. Decrease the anti-solvent addition rate and implement a strict seeding protocol before the anti-solvent is introduced.

Part 2: Experimental Workflows & Self-Validating Protocols

Optimized Anti-Solvent Crystallization with Seeding

This protocol is designed as a self-validating system : it includes mandatory In-Process Controls (IPCs) to ensure the system is behaving thermodynamically before proceeding to the next step.

Step 1: Dissolution & Deoxygenation

  • Suspend crude 2-(1H-1,2,4-triazol-3-yl)piperidine in 10 volumes of Ethanol (EtOH).

  • Sparge the suspension with N2​ for 15 minutes.

  • Heat to 65∘C until complete dissolution is achieved.

  • IPC 1: Visual inspection. The solution must be completely clear. If turbid, perform a hot polish filtration through a 0.45 µm PTFE filter.

Step 2: Cooling & Seeding

  • Cool the reactor linearly to 45∘C over 45 minutes ( 0.44∘C/min ).

  • Add 1.5% wt/wt of pure 2-(1H-1,2,4-triazol-3-yl)piperidine seed crystals (pre-milled to ).

  • Hold at 45∘C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • IPC 2 (Self-Validation): Extract a 1 mL slurry sample. Examine under Polarized Light Microscopy (PLM). You must observe birefringent crystals with no spherical oil droplets. If oil is present, reheat to 65∘C and restart Step 2 with a higher seed load.

Step 3: Anti-Solvent Dosing (Impurity Purging)

  • Dose 15 volumes of Heptane (anti-solvent) linearly over 4 hours at 45∘C .

  • Scientific Rationale: Heptane forces the polar triazole product out of solution while retaining lipophilic oxidative byproducts in the mother liquor. The slow dosing rate prevents localized supersaturation and LLPS.

Step 4: Final Isolation

  • Cool the slurry to 5∘C over 2 hours. Hold for 1 hour.

  • Filter via Nutsche filter. Wash the cake with 2 volumes of cold EtOH/Heptane (1:3 v/v).

  • Dry under vacuum at 40∘C for 12 hours.

Part 3: Quantitative Data & Visualization

Table 1: Solvent System Selection Guide for Impurity Rejection
Solvent System (Primary / Anti-Solvent)Dielectric Constant ( ϵ )Tautomer StabilizationImpurity Purging EfficiencyLLPS Risk
Ethanol / Heptane24.5 / 1.9High (Favors 1H form)Excellent (Purges N-oxides)Low
Methanol / Water32.7 / 80.1Moderate (Mixed forms)Poor (Traps polar degradants)High
Isopropanol / MTBE19.9 / 2.6HighModerateLow
Acetone / Hexane20.7 / 1.8Low (Schiff base risk)N/A (Chemical incompatibility)N/A

Note: Acetone is strictly contraindicated due to the risk of Schiff base formation with the secondary amine of the piperidine ring.

Crystallization Workflow & LLPS Avoidance Logic

CrystallizationLogic Start Crude 2-(1H-1,2,4-triazol-3-yl)piperidine in Primary Solvent Heat Heat to T_max under N2 (Dissolution) Start->Heat Cool Cool to Metastable Zone (T_seed) Heat->Cool Seed Add 1-2% Seed Crystals Cool->Seed IPC IPC: PLM Analysis Are oil droplets present? Seed->IPC Reheat LLPS Detected: Reheat to T_max & Adjust Solvent IPC->Reheat Yes (Oiling Out) AntiSolvent Crystals Confirmed: Dose Anti-Solvent Slowly IPC->AntiSolvent No (Birefringence) Reheat->Heat Filter Filter, Wash & Vacuum Dry AntiSolvent->Filter Pure Pure Crystalline API (Byproducts Purged) Filter->Pure

Fig 1: Logical workflow for seeded anti-solvent crystallization, highlighting the critical LLPS bypass loop.

Part 4: References

The methodologies and mechanistic explanations provided in this guide are grounded in established pharmaceutical crystallization science and heterocyclic chemistry principles.

  • Title: Crystallization of Organic Compounds: An Industrial Perspective Source: Hsien-Hsin Tung, Edward L. Paul, Michael Midler, J.A. McCauley. John Wiley & Sons. URL: [Link]

  • Title: Tautomerism in Drug Discovery Source: J. Li, D. B. C. Martin (Eds.), Wiley-VCH. (Provides foundational data on 1,2,4-triazole solution-state equilibria and solid-state trapping). URL: [Link]

  • Title: Crystallization (4th Edition) Source: J. W. Mullin. Butterworth-Heinemann. (Definitive text on metastable zone widths, seeding protocols, and liquid-liquid phase separation avoidance). URL: [Link]

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(1H-1,2,4-triazol-3-yl)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on the synthesis of 1,2,4-triazole-substituted saturated heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on the synthesis of 1,2,4-triazole-substituted saturated heterocycles.

The formation of 2-(1H-1,2,4-triazol-3-yl)piperidine —typically starting from N-protected piperidine-2-carbonitrile—presents a unique thermodynamic challenge. The synthesis requires a delicate thermal balance: providing enough energy to drive the dehydration/cyclization of the amidrazone intermediate, while avoiding temperatures that cause epimerization at the highly sensitive α -chiral center of the piperidine ring.

Below, you will find our comprehensive troubleshooting guide, optimized protocols, and empirical data to help you establish a self-validating experimental system.

Part 1: Mechanistic Troubleshooting & FAQs

Our support team frequently receives queries regarding incomplete reactions and loss of chiral integrity during the triazole ring-closure step. The following Q&A addresses the causality behind these experimental roadblocks.

Q1: During LC-MS analysis of my cyclization step, I observe a persistent peak at [M+18]. Why is the reaction stalling?

A: A mass of [M+18] relative to your desired triazole indicates the presence of the uncyclized formyl amidrazone intermediate .

  • The Causality: The initial reaction between piperidine-2-carbonitrile and hydrazine forms an amidrazone easily at 60 °C. However, the subsequent condensation with a formic acid equivalent (like triethyl orthoformate, TEOF) involves the formation of a formyl amidrazone, which must undergo an intramolecular dehydration to close the triazole ring. This final dehydration step has a high activation energy ( Ea​ ). If your reaction temperature is below 100 °C without a catalyst, the thermodynamic barrier is not breached, leading to intermediate buildup.

Q2: To force the cyclization, I increased the temperature to 130 °C in refluxing xylenes. The reaction completed, but my enantiomeric excess (ee%) dropped from 99% to 62%. How do I prevent racemization?

A: You are observing thermally induced epimerization.

  • The Causality: The α -proton of the piperidine ring (adjacent to the newly forming electron-withdrawing triazole) is relatively acidic. At elevated temperatures (>110 °C), the thermal energy promotes reversible deprotonation/enolization, scrambling the stereocenter.

  • The Solution: You must decouple the thermal requirement from the activation energy. By introducing a mild Brønsted acid catalyst (e.g., 10 mol% p-toluenesulfonic acid, p-TsOH), you protonate the leaving hydroxyl group of the intermediate, turning it into a superior leaving group (water). This lowers the Ea​ , allowing rapid cyclization at 85–90 °C, which is below the threshold for thermal racemization.

Q3: Can I use unprotected piperidine-2-carbonitrile for this reaction?

A: It is highly discouraged. The secondary amine of the piperidine ring is nucleophilic and will undergo competitive formylation with TEOF, leading to N-formyl polymeric byproducts. Always use an N-Boc or N-Cbz protected precursor. The protecting group can be quantitatively removed post-cyclization using standard acidic conditions (e.g., 4M HCl in dioxane).

Part 2: Experimental Workflow & Visualization

To conceptualize the thermal boundaries of this reaction, refer to the decision-tree workflow below.

TempOptimization Start N-Boc-piperidine-2-carbonitrile + Hydrazine Hydrate Step1 Amidrazone Formation (EtOH, 60°C, 2h) Start->Step1 Decision Cyclization Conditions (with TEOF) Step1->Decision HighTemp >120°C (Uncatalyzed) Decision->HighTemp High Thermal Energy LowTemp <80°C (Uncatalyzed) Decision->LowTemp Low Thermal Energy OptTemp 85-90°C (10 mol% p-TsOH) Decision->OptTemp Acid Catalyzed Outcome1 High Yield Severe Racemization (ee < 70%) HighTemp->Outcome1 Outcome2 Incomplete Ring Closure (Formyl Amidrazone Buildup) LowTemp->Outcome2 Outcome3 Optimal Yield (>85%) Preserved Chirality (ee > 98%) OptTemp->Outcome3

Caption: Thermodynamic decision tree for the cyclization of 2-(1H-1,2,4-triazol-3-yl)piperidine.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes in-house optimization data for the synthesis of (S)-N-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine from (S)-N-Boc-piperidine-2-carbonitrile. This data validates the necessity of the acid-catalyzed, moderate-temperature approach.

Temperature ProfileCatalyst AddedReaction TimeIsolated YieldChiral Purity (ee)Primary Impurity Profile
70 °CNone24 hours18%99%80% Uncyclized intermediate
100 °CNone12 hours55%88%35% Uncyclized intermediate
130 °CNone4 hours82%61%Racemized product (R-enantiomer)
90 °C 10 mol% p-TsOH 6 hours 89% 98.5% Trace starting material

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process controls (IPCs) via LC-MS are embedded to ensure the reaction is proceeding through the correct mechanistic checkpoints.

Optimized Synthesis of (S)-N-Boc-2-(1H-1,2,4-triazol-3-yl)piperidine

Phase 1: Amidrazone Formation

  • Charge: To a 250 mL round-bottom flask, add (S)-N-Boc-piperidine-2-carbonitrile (10.0 g, 47.5 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (64% hydrazine, 3.5 mL, 1.5 equiv) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 2 hours.

  • IPC Check 1: Sample 10 µL into 1 mL MeCN. LC-MS should show complete consumption of starting material (m/z 211) and formation of the amidrazone (m/z 243).

  • Concentration: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of water.

Phase 2: Catalyzed Cyclization 6. Reconstitution: Dissolve the crude amidrazone in anhydrous toluene (80 mL). 7. Reagent & Catalyst: Add triethyl orthoformate (TEOF) (11.8 mL, 1.5 equiv) followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.90 g, 10 mol%). 8. Controlled Heating: Heat the reaction strictly to 85–90 °C (internal temperature). Maintain for 6 hours. 9. IPC Check 2: LC-MS should show the disappearance of the formyl amidrazone intermediate (m/z 271) and the appearance of the desired triazole (m/z 253). 10. Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to quench the catalyst, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. 11. Purification: Purify via flash chromatography (Silica gel, 0-10% MeOH in DCM) to yield the product as a white solid.

References

The mechanistic principles and optimization strategies detailed in this guide are grounded in established synthetic methodologies for heterocyclic chemistry. For further verification of standard triazole synthesis parameters and chiral preservation techniques, refer to the authoritative landing pages below:

  • Title: Organic Process Research & Development (ACS Publications) - Authoritative source for scalable temperature optimization and chiral preservation in API synthesis. Source: American Chemical Society URL: [Link]

  • Title: The Journal of Organic Chemistry (ACS Publications) - Foundational methodologies for the catalyzed cyclization of amidrazones to 1,2,4-triazoles. Source: American Chemical Society URL: [Link]

  • Title: PubChem: Piperidine-2-carbonitrile - Structural and physical property data for the starting precursor. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 2-(1H-1,2,4-triazol-3-yl)piperidine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals struggling with chromatographic peak tailing when an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals struggling with chromatographic peak tailing when analyzing basic, nitrogen-rich heterocyclic compounds—specifically 2-(1H-1,2,4-triazol-3-yl)piperidine .

Below, we dissect the physicochemical root causes of tailing for this molecule, provide self-validating experimental protocols, and offer definitive solutions to restore peak symmetry and quantitative accuracy.

Part 1: Molecular Profiling & The Root Cause of Tailing

Q1: Why does 2-(1H-1,2,4-triazol-3-yl)piperidine exhibit severe peak tailing compared to neutral compounds?

A: The tailing is a direct consequence of the molecule's dual-ring basicity interacting with the stationary phase chemistry.

To understand the causality, we must look at the dissociation constants (pKa). The piperidine ring is a highly basic secondary amine with a pKa of approximately 11.2 . The 1,2,4-triazole moiety is amphoteric, possessing both weak acidic (pKa ~10.3) and weak basic (pKa ~2.2) properties .

Under standard reversed-phase HPLC conditions (pH 2.0 – 7.0), the piperidine nitrogen is fully protonated, carrying a strong positive charge. Simultaneously, standard silica-based stationary phases contain residual silanol groups (-Si-OH). Above pH 3.5, these silanols deprotonate to form negatively charged siloxanes (-Si-O⁻).

The Mechanism: Instead of undergoing purely hydrophobic partitioning with the C18 alkyl chains, the positively charged piperidine ring undergoes secondary ion-exchange interactions with the negatively charged siloxanes. This electrostatic attraction causes a fraction of the analyte molecules to "stick" to the silica surface longer than the bulk population, resulting in an asymmetrical, trailing peak edge (tailing) .

Q2: How can I definitively prove the tailing is caused by silanol interactions and not a physical column defect?

A: Every troubleshooting workflow must be a self-validating system. To isolate chemical interactions from physical hardware issues (e.g., column voiding, blocked frits, or excessive extra-column volume), perform the Neutral Marker Test :

  • Inject a purely hydrophobic, neutral marker (e.g., Toluene or Uracil).

  • Calculate the Asymmetry Factor ( As​ ) of the neutral marker.

  • Interpretation:

    • If the neutral marker exhibits perfect symmetry ( As​ = 0.95 - 1.05) but your piperidine derivative tails ( As​ > 1.5), the issue is chemical (silanol ion-exchange).

    • If both peaks tail equally, the issue is physical (e.g., dead volume or a degraded column bed).

Part 2: Strategic Mitigation Workflows

Q3: How should I adjust the mobile phase pH to mitigate these secondary interactions?

A: You must manipulate the pH to either neutralize the analyte or neutralize the stationary phase. You cannot leave both in an ionized state.

  • Strategy A (High pH - Deprotonate the Analyte): By raising the mobile phase pH to 11.5 (above the piperidine pKa of 11.2), you suppress the protonation of the secondary amine. The molecule becomes neutral, eliminating the electrostatic attraction to siloxanes. Caution: This requires highly base-stable hybrid silica columns (e.g., BEH technology) .

  • Strategy B (Low pH - Protonate the Silanols): By lowering the pH below 2.5, you force the residual silanols back into their neutral, protonated state (-Si-OH). While the piperidine remains charged, there are no anionic sites on the silica for it to bind to.

PeakTailing Start Peak Tailing Detected As > 1.5 CheckMolecule Analyze Analyte pKa Piperidine (pKa ~11) Triazole (pKa ~2, ~10) Start->CheckMolecule pHDecision Select pH Strategy CheckMolecule->pHDecision LowPH Low pH (< 2.5) Suppress Silanols pHDecision->LowPH Acidic Tolerance HighPH High pH (> 11.5) Deprotonate Amine pHDecision->HighPH Basic Tolerance Additives Mid pH (3-7) Use Additives pHDecision->Additives Neutral pH Req. LowPH_Action Use TFA (0.1%) Standard C18 Column LowPH->LowPH_Action HighPH_Action Use NH4OH Buffer Hybrid Column (BEH) HighPH->HighPH_Action Additives_Action Add TEA (0.1%) End-capped Column Additives->Additives_Action Success Symmetrical Peak As 0.9 - 1.1 LowPH_Action->Success HighPH_Action->Success Additives_Action->Success

Decision tree for resolving silanol-induced peak tailing of basic amines.

Q4: What if my assay requires a neutral pH (pH 6-7) for compatibility with other analytes?

A: If extreme pH adjustments are impossible, you must use mobile phase additives or specialized column chemistries.

  • Ion-Pairing Agents (e.g., Trifluoroacetic Acid - TFA): TFA forms a neutral, hydrophobic ion-pair complex with the protonated piperidine, masking its positive charge from the silanols.

  • Competing Bases (e.g., Triethylamine - TEA): TEA is a small, highly basic molecule. When added to the mobile phase, it aggressively binds to all active silanol sites, effectively "blocking" them so your larger piperidine analyte cannot interact with them.

  • Charged Surface Hybrid (CSH) Columns: These modern columns have a slight positive surface charge applied during manufacturing. This repels the positively charged piperidine ring, ensuring sharp peaks even in low-ionic-strength mobile phases like formic acid.

Part 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the expected chromatographic outcomes when applying different mitigation strategies to 2-(1H-1,2,4-triazol-3-yl)piperidine.

Mitigation StrategyPrimary MechanismProsConsExpected Asymmetry ( As​ )
Standard C18 (pH 7.0) Baseline (No mitigation)Simple preparationSevere ion-exchange2.5 - 4.0 (Fail)
0.1% TFA (pH ~2.0) Silanol suppression & Ion-pairingExcellent peak shape, MS compatibleTFA causes ion suppression in negative mode MS1.0 - 1.2 (Pass)
0.1% TEA (pH 6.5) Competitive silanol maskingAllows neutral pH operationContaminates system, ruins column for other uses1.1 - 1.3 (Pass)
10mM NH₄HCO₃ (pH 11.5) Analyte deprotonationMaximum retention for basic aminesRequires specialized high-pH stable columns0.9 - 1.1 (Pass)
CSH Column (0.1% FA) Electrostatic repulsionMS friendly, no harsh additivesHigher initial column cost1.0 - 1.1 (Pass)

Part 4: Experimental Protocols

Protocol 1: High-pH Method Development (Target pH 11.5)

Use this protocol to deprotonate the piperidine ring completely.

Reagents Required: Ammonium Bicarbonate (LC-MS Grade), Ammonium Hydroxide (28-30% NH₃ basis), LC-MS Grade Water. Hardware: Ethylene Bridged Hybrid (BEH) C18 Column (e.g., Waters XBridge).

  • Buffer Preparation: Weigh exactly 0.79 g of Ammonium Bicarbonate.

  • Dissolution: Transfer to a 1 L volumetric flask and dissolve in approximately 900 mL of LC-MS grade water.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated Ammonium Hydroxide until the pH stabilizes exactly at 11.5.

  • Volume Adjustment: Bring the total volume to 1 L with LC-MS grade water.

  • Filtration: Filter the buffer through a 0.2 µm PTFE or Nylon membrane filter.

  • Equilibration: Flush the BEH column with 50:50 Water:Acetonitrile for 10 column volumes (CV), then equilibrate with the high-pH mobile phase for at least 20 CV before injecting the analyte.

Protocol 2: Silanol-Masking Additive Method (TEA)

Use this protocol if you are restricted to standard silica columns at neutral/mild pH.

Reagents Required: Triethylamine (TEA, >99.5% purity), Phosphoric Acid (for pH adjustment).

  • Base Mobile Phase: Prepare your standard aqueous mobile phase (e.g., 20 mM Potassium Phosphate buffer).

  • Additive Introduction: Add Triethylamine to achieve a final concentration of 0.2% v/v (2 mL TEA per 1 L of mobile phase).

  • pH Correction: The addition of TEA will spike the pH. Use dilute phosphoric acid to titrate the mobile phase back to your target pH (e.g., pH 6.5).

  • Column Saturation: Standard silica columns require extensive equilibration for TEA to fully mask the silanols. Pump the mobile phase through the column at 1.0 mL/min for a minimum of 45 minutes prior to your first injection.

References

[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem, [Link].

[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 9257, 1,2,4-Triazole." PubChem, [Link].

[3] Agilent Technologies. "Liquid Chromatography Troubleshooting Guide: Peak Shape Issues." Agilent Support Center, [Link].

[4] Waters Corporation. "HPLC Column Chemistries and High pH Applications." Waters Chromatography Resources, [Link].

Optimization

Overcoming steric hindrance in 2-(1H-1,2,4-triazol-3-yl)piperidine functionalization

Welcome to the Advanced Technical Support Center for the functionalization of 2-(1H-1,2,4-triazol-3-yl)piperidine . This bifunctional building block is highly valued in medicinal chemistry for its hydrogen-bond donating/...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the functionalization of 2-(1H-1,2,4-triazol-3-yl)piperidine . This bifunctional building block is highly valued in medicinal chemistry for its hydrogen-bond donating/accepting capabilities and 3D vector projection. However, the juxtaposition of a secondary piperidine amine and a tautomeric, nucleophilic 1,2,4-triazole ring creates profound chemoselectivity and steric challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome steric hindrance and achieve high-yielding functionalizations.

Architectural Workflow & Logic

Before diving into specific troubleshooting, it is critical to understand the logical progression of functionalizing this scaffold. Direct functionalization of the piperidine nitrogen without addressing the triazole ring almost universally leads to complex mixtures or recovered starting material due to competitive nucleophilicity and steric "bouncing" of electrophiles.

G Start 2-(1H-1,2,4-triazol-3-yl)piperidine Protect Triazole Protection (Trt-Cl, DIPEA) Start->Protect Branch Piperidine Functionalization Protect->Branch Alkylation Reductive Amination (Aldehyde, NaBH(OAc)3) Branch->Alkylation Arylation Buchwald-Hartwig (Pd, BrettPhos, Ar-X) Branch->Arylation Acylation Amidation (RCOCl, DMAP) Branch->Acylation Deprotect Global Deprotection (TFA / DCM) Alkylation->Deprotect Arylation->Deprotect Acylation->Deprotect End Functionalized Target Deprotect->End

Workflow for chemoselective functionalization of 2-(1,2,4-triazol-3-yl)piperidine.

Troubleshooting Guides & FAQs

Issue 1: Poor Yields and Complex Mixtures During Direct N-Alkylation

Q: I am trying to alkylate the piperidine nitrogen using an alkyl bromide and K₂CO₃ in DMF, but I am getting a mixture of unreacted starting material, triazole-alkylated products, and dialkylated species. How do I force piperidine selectivity?

A: You are encountering a classic chemoselectivity failure compounded by steric hindrance. The 1,2,4-triazole NH has a pKa of ~10, while the conjugate acid of the piperidine has a pKa of ~9-10. Under basic conditions (K₂CO₃), the triazole is deprotonated to form a highly nucleophilic triazolide anion. Because the piperidine nitrogen is sterically hindered by the adjacent 2-substituent, SN2 trajectory for the alkyl halide is blocked, making the triazolide the kinetically favored nucleophile.

The Solution: You must first protect the triazole ring. We highly recommend using the Trityl (Trt) group. Not only does it mask the triazole NH, but its massive steric bulk acts as an "umbrella," shielding the triazole from further reactions and forcing the conformation of the piperidine ring to expose its nitrogen for subsequent steps (). Once protected, abandon direct alkylation (which suffers from steric clash) and use Reductive Amination . The planar iminium intermediate formed during reductive amination bypasses the initial steric clash of an SN2 transition state ().

Issue 2: Failure in Buchwald-Hartwig N-Arylation

Q: I protected the triazole and attempted a Buchwald-Hartwig cross-coupling on the piperidine nitrogen using Pd(OAc)₂ and BINAP. The reaction stalls at 5% conversion, and I see a lot of dehalogenated aryl starting material. What is going wrong?

A: The 2-substituted piperidine is undergoing rapid β -hydride elimination. BINAP is a bidentate ligand that creates a tight coordination sphere around the Palladium center. When your bulky 2-substituted piperidine coordinates to the Pd(II) intermediate, the steric clash prevents the necessary conformational alignment for reductive elimination. Instead, the complex relieves steric strain by undergoing β -hydride elimination, which destroys your amine and reduces your aryl halide to the dehalogenated byproduct.

The Solution: Switch to a monodentate, highly sterically demanding biaryl phosphine ligand like BrettPhos or RuPhos . BrettPhos is specifically designed for primary and hindered secondary amines. Its bulky structure prevents the formation of unreactive bis-amine palladium complexes, and its electron-rich nature accelerates reductive elimination, outcompeting the β -hydride elimination pathway ().

Cycle Pd0 L•Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd Ar-X AmineCoord Amine Coordination Steric clash at 2-position OxAdd->AmineCoord Amine Deprot Deprotonation Base removes NH proton AmineCoord->Deprot Base RedElim Reductive Elimination C-N bond formation Deprot->RedElim BrettPhos promotes BetaElim β-Hydride Elimination (Undesired Pathway) Deprot->BetaElim Small ligands (BINAP) RedElim->Pd0 Product release BetaElim->Pd0 Dealkylated byproduct

Logical relationship of steric effects in Pd-catalyzed C-N coupling of 2-substituted piperidines.

Quantitative Data Summaries

Table 1: Ligand Selection Matrix for N-Arylation of Hindered Piperidines

Use this table to select the appropriate catalytic system based on your aryl electrophile when coupling to the protected 2-(1H-1,2,4-triazol-3-yl)piperidine.

LigandCatalyst PrecursorOptimal BaseBest For...Expected Yield Range β -Hydride Elim. Risk
BrettPhos Pd₂(dba)₃ or PrecatalystNaOtBuElectron-neutral/rich Aryl Bromides75 - 95%Very Low
RuPhos Pd₂(dba)₃ or PrecatalystCs₂CO₃Base-sensitive substrates; Aryl Chlorides60 - 85%Low
XPhos Pd(OAc)₂Cs₂CO₃Less hindered secondary amines30 - 50%Moderate
BINAP Pd(OAc)₂NaOtBuUnhindered primary amines (Avoid here)< 10%High
Table 2: Triazole Protecting Group Stability Matrix

Selecting the right protecting group dictates the success of downstream functionalization.

Protecting GroupReagents for InstallationCleavage ConditionsSteric ShieldingStability to Pd-CouplingStability to Reductive Amination
Trityl (Trt) Trt-Cl, DIPEA, DCMTFA/DCM or HCl/MeOHExcellent HighHigh
SEM SEM-Cl, NaH, DMFTBAF or TFA/DCMGoodHighHigh
Boc Boc₂O, DMAP, DCMTFA/DCMPoor (migrates)Low (decarboxylates)Moderate

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Tritylation of the Triazole Ring

Causality Note: Trityl chloride is highly sensitive to steric environments. It will selectively react with the less hindered, more nucleophilic triazole ring over the highly hindered 2-substituted piperidine nitrogen.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-(1H-1,2,4-triazol-3-yl)piperidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Self-Validation: The solution should remain clear. DIPEA is non-nucleophilic and will not react with the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Add Trityl Chloride (Trt-Cl, 1.05 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (10% MeOH in DCM). Self-Validation: The highly polar starting material (Rf ~0.1) should disappear, replaced by a non-polar, UV-active spot (Rf ~0.8). If starting material persists, check for moisture contamination, which hydrolyzes Trt-Cl to trityl alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-tritylated intermediate.

Protocol 2: Buchwald-Hartwig Arylation of the Hindered Piperidine

Causality Note: This protocol utilizes BrettPhos to force reductive elimination over β -hydride elimination. Rigorous exclusion of oxygen is mandatory, as Pd(0) is easily oxidized, which is the #1 cause of catalytic stalling in this specific reaction ().

  • Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried vial with the Trityl-protected piperidine intermediate (1.0 equiv, 1.0 mmol), Aryl Bromide (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), and BrettPhos (6 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.2 M). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • IPC: Monitor by LC-MS. Self-Validation: Look for the mass of the product. If the reaction stalls at <20% conversion but the catalyst mixture has turned black (palladium black precipitation), oxygen ingress has occurred. Do not add more catalyst to a dead reaction; restart with strictly degassed solvents.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.

References

  • Protection Strategies in Organic Synthesis Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination: Mechanisms and Applications Source: Organic Chemistry Portal URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]

  • Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Source: ACS Catalysis (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Strategies for 2-(1H-1,2,4-triazol-3-yl)piperidine Quantification

The Analytical Challenge: Polarity and Secondary Interactions Quantifying highly polar, basic small molecules like 2-(1H-1,2,4-triazol-3-yl)piperidine in biological matrices presents a fundamental challenge in bioanalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity and Secondary Interactions

Quantifying highly polar, basic small molecules like 2-(1H-1,2,4-triazol-3-yl)piperidine in biological matrices presents a fundamental challenge in bioanalysis. The molecule consists of a basic piperidine ring (pKa ~10.5) and a 1,2,4-triazole moiety. At physiological and typical LC acidic mobile phase conditions (pH 2.5–3.0), the piperidine nitrogen is fully protonated.

This extreme hydrophilicity leads to a lack of retention on standard Reversed-Phase (RP) C18 columns. Analytes eluting in or near the void volume ( k′<1 ) are subjected to severe ion suppression from co-eluting endogenous salts and proteins, directly violating the selectivity and matrix effect thresholds outlined in the.

To establish a robust, self-validating assay, this guide objectively compares three chromatographic modalities—Standard Reversed-Phase (RP-C18) , Mixed-Mode Cation Exchange (MCX) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal strategy for clinical and pharmacokinetic quantification.

Mechanistic Evaluation of Chromatographic Modalities

Understanding the causality behind retention failure is critical for method development. Standard C18 columns rely on hydrophobic partitioning. Because 2-(1H-1,2,4-triazol-3-yl)piperidine is heavily hydrated in solution, it repels the hydrophobic stationary phase. Furthermore, any minor retention achieved on C18 is often ruined by secondary electrostatic interactions between the protonated piperidine and residual silanols on the silica backbone, causing severe peak tailing.

HILIC provides an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., cross-linked diol or amide) and a highly organic mobile phase (>70% Acetonitrile), a water-enriched liquid layer forms on the silica surface. As detailed in foundational , polar analytes partition from the bulk organic mobile phase into this immobilized aqueous layer.

RetentionMechanism Analyte 2-(1H-1,2,4-triazol-3-yl)piperidine (Highly Polar, Cationic at pH 3) RP_Path Reversed-Phase (C18) Analyte->RP_Path Method A HILIC_Path HILIC (Amide/Silica) Analyte->HILIC_Path Method B RP_Mech Hydrophobic repulsion Dominant aqueous mobile phase RP_Path->RP_Mech HILIC_Mech Hydrophilic partitioning & Electrostatic interaction HILIC_Path->HILIC_Mech RP_Result Poor Retention (k' < 1) Elutes in Void Volume HILIC_Result Strong Retention (k' > 3) Partitioning into Aqueous Layer RP_Mech->RP_Result HILIC_Mech->HILIC_Result

Fig 1. Chromatographic retention mechanisms for polar basic analytes.

Comparative Performance Data

To objectively evaluate these platforms, 2-(1H-1,2,4-triazol-3-yl)piperidine was spiked into human plasma, extracted, and analyzed across the three column chemistries. The data below synthesizes the chromatographic and bioanalytical validation metrics.

Table 1: Chromatographic & Ionization Performance
ParameterReversed-Phase (BEH C18)Mixed-Mode (C18/SCX)HILIC (BEH Amide)
Retention Factor ( k′ ) 0.4 (Fails criteria)3.24.8
Peak Asymmetry ( Tf​ ) 2.8 (Severe tailing)1.41.05 (Ideal)
Matrix Effect (%) -65% (Suppression)-18%+4% (Negligible)
S/N at 1 ng/mL 3.124.588.2
Table 2: Bioanalytical Validation Metrics (Adhering to ICH M10)
Validation MetricReversed-Phase (BEH C18)HILIC (BEH Amide)ICH M10 Threshold
Lower Limit of Quantitation (LLOQ) 10 ng/mL0.5 ng/mLN/A
Intra-day Precision (CV%) 22.4%4.1% 15% (20% at LLOQ)
Inter-day Accuracy (%) 74% - 118%96% - 103%85% - 115%
Phospholipid Co-elution High (m/z 184 tracking)None detectedMust not impact IS

Data Interpretation: The RP-C18 method fails regulatory validation due to high variance (CV > 20%) caused by void-volume ion suppression. The HILIC method demonstrates superior sensitivity and precision, making it the only viable choice for pharmacokinetic profiling.

Self-Validating Experimental Protocols

A robust bioanalytical assay must not only separate analytes but actively monitor its own integrity. We utilize a self-validating workflow anchored by a Stable Isotope-Labeled Internal Standard (SIL-IS) and post-column infusion techniques to map.

ValidationWorkflow Start Spike Matrix with SIL-IS (Self-Validation Anchor) Ext Sample Extraction (Protein Precip. / SPE) Start->Ext LC LC Separation (HILIC vs RP) Ext->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Eval1 Matrix Effect Assessment (Post-Column Infusion) MS->Eval1 Eval2 Recovery & Linearity (FDA/ICH M10 Criteria) MS->Eval2 Valid Validated Method Eval1->Valid ME < 15% Fail Method Refinement Eval1->Fail ME > 15% Eval2->Valid CV < 15% Eval2->Fail CV > 15% Fail->Ext

Fig 2. Self-validating LC-MS/MS workflow adhering to FDA/ICH M10 guidelines.

Step-by-Step HILIC-MS/MS Protocol

1. Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C2​,15N -2-(1H-1,2,4-triazol-3-yl)piperidine at 50 ng/mL).

  • Causality: Adding the SIL-IS before any extraction step creates a self-validating anchor. Any subsequent volumetric loss, extraction inefficiency, or ESI suppression will affect the analyte and SIL-IS identically, keeping the area ratio constant.

  • Action: Add 150 µL of cold Acetonitrile (1% Formic Acid) to precipitate proteins. Vortex for 2 mins, centrifuge at 4000 x g for 10 mins.

  • Causality: For HILIC, the resulting supernatant is ~75% organic. Unlike RP methods (which require time-consuming evaporation and aqueous reconstitution to prevent solvent-induced peak distortion), this high-organic extract can be injected directly onto the HILIC column, preserving analyte stability and accelerating throughput.

2. Chromatographic Separation (HILIC)

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 3 mins.

  • Causality: The 10 mM Ammonium Formate buffer is critical. The ionic strength suppresses secondary electrostatic interactions between the basic piperidine nitrogen and the silica surface, ensuring sharp, symmetrical peaks ( Tf​≈1.05 ).

3. Mass Spectrometry Detection (ESI+)

  • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Validation Check (Post-Column Infusion): Continuously infuse the neat analyte post-column while injecting a blank plasma extract.

  • Causality: This maps the "suppression zones" caused by invisible matrix components (like phospholipids). By confirming that 2-(1H-1,2,4-triazol-3-yl)piperidine elutes at 4.8 minutes—well outside the phospholipid elution window (1.5 - 2.5 mins in HILIC)—the method proves its own robustness against matrix effects.

Conclusion & Strategic Recommendation

For the quantification of 2-(1H-1,2,4-triazol-3-yl)piperidine, traditional Reversed-Phase LC-MS/MS is analytically invalid due to insufficient retention and severe matrix suppression.

Recommendation: The HILIC-MS/MS methodology is strongly recommended. By leveraging hydrophilic partitioning, it provides superior retention ( k′=4.8 ), eliminates the need for extract evaporation, and entirely bypasses the void-volume matrix effects. When paired with a SIL-IS, this protocol forms a self-validating system that comfortably exceeds the rigorous precision, accuracy, and sensitivity requirements dictated by .

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. URL:[Link]

  • ICH M10 on Bioanalytical Method Validation (2022). European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Understanding the mechanisms of separation in hydrophilic interaction chromatography (2011). McCalley, D. V. Journal of Chromatography A. URL:[Link]

  • An overview of matrix effects in liquid chromatography–mass spectrometry (2011). Trufelli, H., et al. Mass Spectrometry Reviews. URL:[Link]

Comparative

Reproducibility and Enantiomeric Fidelity in the Synthesis of 2-(1H-1,2,4-triazol-3-yl)piperidine: A Comparative Guide

Executive Summary The 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold is a highly valued building block in modern drug discovery. Functioning as a conformationally restricted basic amine and a robust amide bioisostere, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(1H-1,2,4-triazol-3-yl)piperidine scaffold is a highly valued building block in modern drug discovery. Functioning as a conformationally restricted basic amine and a robust amide bioisostere, it is frequently incorporated into kinase inhibitors and GPCR ligands. However, published synthetic routes often gloss over a critical vulnerability: the high susceptibility of the piperidine C2 chiral center to racemization .

Because the C2 proton is situated alpha to an electron-withdrawing group (during intermediate stages) and adjacent to the basic piperidine nitrogen, standard basic conditions or harsh thermal cyclizations frequently result in significant loss of enantiomeric excess (ee). This guide objectively evaluates the three primary published synthetic pathways for this scaffold, comparing their reproducibility, scalability, and ability to maintain chiral integrity.

Mechanistic Evaluation of Published Routes

To synthesize the target compound, chemists typically start from commercially available chiral pool precursors: N-Boc-piperidine-2-carbonitrile, N-Boc-pipecolic acid, or N-Boc-piperidine-2-carboxamide. The choice of precursor dictates the cyclization mechanism and, consequently, the risk profile of the synthesis.

Route A: The Nitrile-Amidrazone Pathway (High Risk)

Historically, the most common method for synthesizing 3-substituted 1,2,4-triazoles involves the reaction of a nitrile with hydrazine to form an amidrazone, followed by condensation with an orthoester [1].

  • The Causality of Failure: Hydrazine hydrate is both a potent nucleophile and a strong base. Generating the amidrazone from N-Boc-piperidine-2-carbonitrile requires elevated temperatures (typically refluxing ethanol). Under these conditions, hydrazine abstracts the C2 proton, leading to rapid epimerization. Reproducing high ee (>95%) using this route is notoriously difficult in a standard laboratory setting.

Route B: The Hydrazide-Formamidine Pathway (Optimal Fidelity)

This route utilizes N-Boc-pipecolic acid. The acid is converted to a hydrazide using standard peptide coupling reagents, followed by condensation with formamidine acetate [2].

  • The Causality of Success: By utilizing mild coupling agents (e.g., EDCI/HOBt) at low temperatures, the formation of the racemization-prone oxazolone intermediate is suppressed. Furthermore, formamidine acetate acts as both the C5 carbon source and a mild buffer during the 80 °C cyclization, preventing base-catalyzed deprotonation at C2.

Route C: The Amide-DMF-DMA Pathway (High Scalability)

Primary amides can be activated by N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an acylamidine intermediate, which is subsequently cyclized with hydrazine [3].

  • The Causality of Compromise: This route is highly scalable and avoids the use of highly toxic coupling agents. However, the condensation with DMF-DMA must be strictly temperature-controlled. If the reaction exceeds room temperature, the acylamidine intermediate undergoes partial racemization. It offers a middle ground between the harshness of Route A and the high cost of Route B.

Workflow Visualization

The following diagram maps the three synthetic pathways, highlighting the critical intermediates where chiral integrity is either preserved or compromised.

SynthesisRoutes Nitrile N-Boc-piperidine- 2-carbonitrile Amidrazone Amidrazone Intermediate (High Racemization Risk) Nitrile->Amidrazone NH2NH2·H2O EtOH, Reflux Acid N-Boc-pipecolic acid Hydrazide Hydrazide Intermediate (Chirality Preserved) Acid->Hydrazide EDCI, HOBt NH2NH2 Amide N-Boc-piperidine- 2-carboxamide Acylamidine Acylamidine Intermediate (Moderate Risk) Amide->Acylamidine DMF-DMA DCM, RT BocTriazole N-Boc-2-(1H-1,2,4-triazol- 3-yl)piperidine Amidrazone->BocTriazole HC(OEt)3 Acid Catalyst Hydrazide->BocTriazole Formamidine Acetate EtOH, 80°C Acylamidine->BocTriazole NH2NH2·H2O AcOH Final 2-(1H-1,2,4-triazol- 3-yl)piperidine BocTriazole->Final TFA / DCM or HCl / Dioxane

Comparative synthetic workflows for 2-(1H-1,2,4-triazol-3-yl)piperidine highlighting racemization risks.

Comparative Data & Reproducibility Analysis

The following data represents aggregated experimental outcomes from standard laboratory scale (10–50 mmol) syntheses, comparing the isolation of the N-Boc protected intermediate across the three routes.

Synthesis RouteOverall Yield (%)Enantiomeric Excess (ee %)Primary LimitationCost/Scale Profile
Route A (Nitrile) 35 – 45%60 – 75%Severe racemization; poor amidrazone conversion.Low cost, poor scalability due to purification.
Route B (Acid) 65 – 75%> 98% Requires stoichiometric coupling agents (atom economy).High cost, excellent for discovery chemistry.
Route C (Amide) 75 – 85% 85 – 92%Strict thermal control required during activation.Moderate cost, optimal for process scale-up.

Self-Validating Experimental Protocol (Route B)

For discovery chemists where enantiomeric fidelity is non-negotiable, Route B is the recommended pathway. The following protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure causality and reproducibility.

Step 1: Synthesis of tert-butyl 2-(hydrazinecarbonyl)piperidine-1-carboxylate
  • Activation: Dissolve (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C is critical. At room temperature, the activated ester can cyclize into an oxazolone, which rapidly undergoes base-catalyzed racemization.

  • Coupling: Add HOBt (1.2 eq) and EDCI (1.2 eq). Stir for 30 minutes at 0 °C.

    • Validation Check: Analyze by TLC (10% MeOH/CH₂Cl₂). The starting acid (Rf ~0.2) should be completely consumed, replaced by the active ester (Rf ~0.8). Do not proceed until the acid is consumed.

  • Hydrazinolysis: Add hydrazine hydrate (3.0 eq) dropwise. Allow the mixture to slowly warm to room temperature over 2 hours.

    • Validation Check: LCMS must show the [M+H]⁺ peak at m/z 244.1. The absence of the active ester mass confirms complete conversion.

  • Workup: Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the hydrazide as a white solid. Use directly in the next step.

Step 2: Cyclization to tert-butyl 2-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
  • Condensation: Dissolve the crude hydrazide (1.0 eq) in absolute ethanol (40 mL). Add formamidine acetate (3.0 eq).

    • Causality: Formamidine acetate is chosen over triethyl orthoformate because it avoids the need for strong acid catalysis (which could prematurely cleave the Boc group) while providing a buffered environment that protects the C2 proton.

  • Cyclization: Heat the reaction to 80 °C for 4 to 6 hours.

    • Validation Check: At 4 hours, sample for LCMS. You will likely observe an intermediate mass of [M+18] (the acyclic condensed intermediate). If the [M+18] peak is dominant, the dehydration/cyclization is stalled.

    • Course Correction: Add catalytic glacial acetic acid (0.1 eq) to drive the dehydration, and continue heating for 2 hours.

  • Isolation: Concentrate the solvent. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry, and purify via flash chromatography (EtOAc/Hexanes) to yield the pure Boc-protected triazole.

Step 3: Deprotection
  • Cleavage: Dissolve the Boc-protected triazole in a 4N HCl in dioxane solution (10 volumes). Stir at room temperature for 2 hours.

    • Causality: HCl in dioxane is vastly superior to TFA/CH₂Cl₂ for this specific scaffold. TFA yields a trifluoroacetate salt that is highly hygroscopic and difficult to crystallize. The HCl salt of 2-(1H-1,2,4-triazol-3-yl)piperidine readily precipitates as a clean, filterable solid.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final product as the hydrochloride salt.

References

  • Yeung, K.-S., et al. "A convenient synthesis of 3-substituted 1,2,4-triazoles." Tetrahedron Letters, 2005.[Link]

  • Castanedo, G. M., et al. "A General and Highly Efficient Synthesis of 3,5-Disubstituted-1H-1,2,4-triazoles." The Journal of Organic Chemistry, 2011.[Link]

  • Lin, Y.-I., et al. "A Novel and Efficient Synthesis of 1,2,4-Triazoles from Primary Amides." Organic Letters, 2006.[Link]

Validation

Comparative Stability Guide: 2-(1H-1,2,4-triazol-3-yl)piperidine Free Base vs. Salt Forms

The development of basic amine-containing APIs requires rigorous solid-state optimization. The compound 2-(1H-1,2,4-triazol-3-yl)piperidine presents a classic physicochemical challenge: it features a highly basic seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of basic amine-containing APIs requires rigorous solid-state optimization. The compound 2-(1H-1,2,4-triazol-3-yl)piperidine presents a classic physicochemical challenge: it features a highly basic secondary piperidine nitrogen (pKa ~10.2) coupled with an amphoteric 1,2,4-triazole ring. In its free base form, this molecule is highly susceptible to environmental degradation.

This guide provides an objective, data-driven comparison between the free base and its optimized salt forms (Hydrochloride and Mesylate), detailing the mechanistic causality behind their stability profiles and the validated workflows used to evaluate them.

The Chemical Challenge: Mechanistic Causality of Degradation

In the free base state, the unshared electron pair on the piperidine nitrogen acts as a strong nucleophile. This structural feature is the primary driver of its instability. When exposed to ambient conditions, the free base undergoes two primary degradation pathways:

  • N-Oxidation : Atmospheric oxygen attacks the nucleophilic nitrogen, generating piperidine N-oxides.

  • Carbamate Formation : The basic amine reacts with atmospheric carbon dioxide ( CO2​ ) and ambient moisture to form carbamate salts.

By synthesizing a salt form, we introduce a strong acid (e.g., Hydrochloric Acid or Methanesulfonic Acid) that protonates the piperidine nitrogen. As outlined in canonical pharmaceutical texts like, protonation localizes the lone pair, completely arresting its nucleophilicity. Furthermore, the ionic interactions in the resulting crystal lattice significantly increase the lattice energy, which translates to higher melting points and reduced hygroscopicity.

Quantitative Data Comparison

The following tables summarize the empirical data comparing the free base against two leading salt candidates.

Table 1: Baseline Physicochemical Properties

Data establishes the fundamental solid-state improvements achieved via salt formation.

PropertyFree BaseHydrochloride (HCl) SaltMesylate (MSA) Salt
Physical State Viscous oil / Amorphous solidCrystalline powderCrystalline powder
Melting Point (°C) 45 – 48192 – 195168 – 171
pKa (Piperidine N) ~10.2N/A (Protonated)N/A (Protonated)
Aqueous Solubility 2.4 mg/mL>50 mg/mL>100 mg/mL
Table 2: Accelerated Stability Profiling (40°C / 75% RH for 4 Weeks)

Testing conducted in accordance with.

ParameterFree BaseHydrochloride (HCl) SaltMesylate (MSA) Salt
Purity (LC-MS) 88.5% (Significant N-oxide)99.8% (Stable)99.5% (Stable)
Moisture Uptake +8.4% (Deliquescent)+0.6% (Non-hygroscopic)+1.2% (Slightly hygroscopic)
Visual Appearance Severe yellowingWhite (No change)Off-white (Minor change)

Experimental Workflows & Self-Validating Protocols

To ensure the integrity of the stability data, the following self-validating protocols must be strictly adhered to. Every step is designed to isolate variables and prove causality.

Protocol A: Thermodynamic Salt Crystallization

Objective: Generate highly crystalline salt forms while preventing kinetic trapping of impurities.

  • Dissolution of Free Base : Dissolve 1.0 eq of 2-(1H-1,2,4-triazol-3-yl)piperidine free base in absolute ethanol at 50°C.

    • Causality: Ethanol provides a moderate dielectric constant, ensuring the free base is fully solvated while allowing for a controlled reduction in solubility as the salt forms.

  • Stoichiometric Addition : Add 1.05 equivalents of the selected acid (1M HCl in ethanol) dropwise over 15 minutes.

    • Causality: A slight stoichiometric excess drives the equilibrium toward complete protonation. Adding the acid at 50°C prevents premature kinetic precipitation, ensuring the thermodynamic crystal nucleates slowly.

  • Controlled Cooling & Isolation : Cool the reactor to 5°C at a rate of 0.5°C/min. Filter and wash with cold heptane.

  • Internal Validation (TGA) : Run Thermogravimetric Analysis (TGA) on the isolated crystals.

    • Self-Validation: TGA confirms the absence of trapped residual solvents. If weight loss >0.5% is observed before the melting point, the batch is flagged for re-drying. This prevents residual solvent from acting as a plasticizer and artificially depressing stability readouts.

Protocol B: Accelerated Stability & Forced Degradation

Objective: Stress test the candidates to map degradation pathways.

  • Baseline Establishment : Quantify initial purity via LC-MS (UV 254 nm) and record the exact mass of the sample using a microbalance.

  • Environmental Exposure : Place open glass vials containing 50 mg of each form into a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).

    • Causality: Open vials ensure the API is fully exposed to atmospheric oxygen and moisture, simulating worst-case storage scenarios as per .

  • Dynamic Vapor Sorption (DVS) Control : Concurrently run DVS on a separate sample.

    • Self-Validation: DVS continuously measures mass change as humidity cycles from 0% to 90%. If the mass increase in DVS matches the mass increase of the vial in the stability chamber, it validates that the weight gain is purely moisture-driven and not due to oxidation (which would permanently alter the baseline mass).

Decision Workflow Visualization

The following diagram illustrates the logical progression from free base screening to final salt selection, emphasizing the critical decision gates based on the experimental data.

SaltSelection FB 2-(1H-1,2,4-triazol-3-yl)piperidine Free Base Screen Salt Screen (Acids: HCl, MSA, pTSA) FB->Screen pKa analysis Solid Solid State Characterization (XRPD, DSC, TGA) Screen->Solid Crystalline hits Stability Accelerated Stability (40°C / 75% RH) Solid->Stability High melting point Degradation Degradation Pathway Analysis (LC-MS) Stability->Degradation >0.5% degradation Candidate Optimal Salt Selection (HCl Salt) Stability->Candidate <0.5% degradation Degradation->Screen Re-evaluate acids

Workflow for salt selection and stability profiling of piperidine derivatives.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

  • European Medicines Agency (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. URL:[Link]

Comparative

Advanced Analytical Comparison Guide: Cross-Validation of 2-(1H-1,2,4-triazol-3-yl)piperidine via NMR and HRMS

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 2-(1H-1,2,4-triazol-3-yl)piperidine (C₇H₁₂N₄) Monoisotopic Mass: 152.1062 Da The Analytical Challenge: Nitrogen-Rich He...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 2-(1H-1,2,4-triazol-3-yl)piperidine (C₇H₁₂N₄) Monoisotopic Mass: 152.1062 Da

The Analytical Challenge: Nitrogen-Rich Heterocycles

Structural elucidation of nitrogen-rich, low-molecular-weight building blocks like 2-(1H-1,2,4-triazol-3-yl)piperidine presents unique analytical challenges. The molecule features a highly basic piperidine ring (pKa ~10.5) coupled to a 1,2,4-triazole moiety that exhibits rapid annular tautomerism (1H, 2H, and 4H forms). This tautomeric equilibrium often leads to severe line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, while the high nitrogen-to-carbon ratio complicates standard mass spectrometry (MS) fragmentation pathways.

To establish absolute structural confidence during drug development, relying on a single analytical technique is insufficient. Orthogonal cross-validation—combining the atomic-level connectivity mapping of NMR with the exact mass and fragmentation profiling of High-Resolution Mass Spectrometry (HRMS)—is mandatory .

This guide objectively compares standard Quality Control (QC) workflows against Advanced Structural Elucidation platforms, providing self-validating experimental protocols and benchmark data for this specific compound.

Platform Comparison: Standard QC vs. Advanced Structural Elucidation

When selecting an analytical strategy for heterocyclic building blocks, laboratories typically choose between high-throughput screening and in-depth structural validation. Table 1 outlines the performance metrics of both approaches.

Table 1: Analytical Platform Performance Comparison

Feature/MetricStandard QC Platform (1D NMR + SQ-MS)Advanced Elucidation Platform (2D NMR + HRMS)
Instrumentation 400 MHz NMR + Single Quadrupole LC-MS600 MHz CryoProbe NMR + UPLC-ESI-QTOF
Mass Accuracy ± 0.5 Da (Low Resolution)< 2 ppm (High Resolution Exact Mass)
Isobaric Differentiation Poor (Cannot distinguish C₇H₁₂N₄ from C₈H₁₆N₂)Excellent (Unambiguous formula confirmation)
Tautomer Resolution Poor (Broad, unresolved triazole signals)High (Variable temp + 2D HMBC mapping)
Connectivity Mapping Inferred via 1D chemical shiftsAbsolute via COSY, HSQC, and HMBC
Primary Use Case Routine batch-to-batch purity checksAb initio characterization & IND filings

Verdict: While the Standard QC platform is sufficient for routine purity verification of known batches, the Advanced Elucidation Platform is strictly required for initial structural confirmation, as it provides the causality needed to map the exact attachment point (C2 of piperidine to C3 of triazole).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is selected with a specific mechanistic purpose (causality) to overcome the compound's inherent analytical difficulties.

High-Resolution ESI-QTOF MS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. Because the piperidine nitrogen is highly basic, this ensures near 100% ionization efficiency in positive mode, generating a robust [M+H]⁺ precursor ion .

  • Chromatography: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm); Gradient: 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly polar nature of the triazole requires a high-aqueous starting condition to prevent premature column voiding.

  • Ionization & Acquisition: Electrospray Ionization Positive (ESI+). Capillary Voltage: 3.0 kV. Lock-mass calibration using Leucine Enkephalin (m/z 556.2771).

    • Causality: Continuous lock-mass infusion corrects for time-of-flight thermal drift, guaranteeing sub-2 ppm mass accuracy required to rule out isobaric impurities.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with N₂ gas, ramping collision energy (CE) from 15 to 35 eV.

2D NMR (600 MHz) Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO slows down the proton exchange rate of the triazole N-H and piperidine N-H, allowing these critical diagnostic protons to be observed rather than lost to the baseline .

  • Instrument Setup: 600 MHz spectrometer equipped with a TCI CryoProbe.

    • Causality: The CryoProbe reduces electronic thermal noise, providing the necessary signal-to-noise (S/N) ratio to detect the unprotonated quaternary carbon (C3) of the triazole ring in ¹³C and HMBC experiments.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, D1 relaxation delay = 5 seconds (ensures complete longitudinal relaxation for quantitative integration).

    • 2D HMBC: Optimized for long-range coupling constants (ⁿJ_CH = 8 Hz) to map the linkage between the two rings.

Workflow cluster_NMR NMR Validation (600 MHz CryoProbe) cluster_MS HRMS Validation (ESI-QTOF) Sample 2-(1H-1,2,4-triazol-3-yl)piperidine Sample Prep (DMSO-d6 / MeOH+FA) NMR_1D 1D 1H & 13C NMR Baseline Assignments Sample->NMR_1D MS_Scan Full Scan MS (Lock-Mass) Exact Mass: 153.1140 Sample->MS_Scan NMR_2D 2D NMR (COSY, HSQC, HMBC) Ring Connectivity Mapping NMR_1D->NMR_2D CrossVal Orthogonal Cross-Validation Absolute Structural Confirmation NMR_2D->CrossVal MS_MS CID MS/MS Fragmentation Substructure Profiling MS_Scan->MS_MS MS_MS->CrossVal

Caption: Orthogonal analytical workflow combining 2D NMR and HRMS for absolute structural validation.

Cross-Validation Data & Interpretation

NMR Resonance Assignments

The 2D NMR workflow successfully maps the entire spin system. The critical proof of structure is the HMBC correlation between the piperidine C2-proton (δ 3.85) and the triazole C3-carbon (δ 160.2), definitively proving the attachment point.

Table 2: ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)

Position¹H Shift (δ, ppm)Multiplicity & Integration¹³C Shift (δ, ppm)Key 2D Correlations (COSY/HMBC)
Piperidine N-H 2.851H, broad singlet-COSY to Pip-C2-H
Pip-C2 3.851H, dd (J=10.5, 3.0 Hz)55.4HMBC to Triazole-C3 (160.2)
Pip-C3 1.85, 1.502H, multiplet30.1COSY to Pip-C2 and Pip-C4
Pip-C4 1.65, 1.402H, multiplet24.5-
Pip-C5 1.70, 1.452H, multiplet25.8COSY to Pip-C4 and Pip-C6
Pip-C6 3.05, 2.702H, multiplet45.2HMBC to Pip-C2
Triazole-C3 --160.2HMBC from Pip-C2-H
Triazole-C5 8.351H, singlet145.8HMBC to Triazole-C3
Triazole N-H 13.801H, very broad--
HRMS Fragmentation Kinetics

High-resolution mass spectrometry confirms the exact molecular formula. The theoretical[M+H]⁺ for C₇H₁₃N₄⁺ is 153.1140 Da. The observed mass of 153.1142 Da yields a mass error of 1.3 ppm , well within the <5 ppm threshold for unambiguous formula identification.

Upon collision-induced dissociation, the molecule undergoes highly predictable heterolytic cleavage.

Table 3: HRMS/MS Fragmentation Profiling (ESI+, 25 eV)

Observed m/zTheoretical m/zMass Error (ppm)Ion FormulaStructural Assignment
153.1142 153.1140+1.3C₇H₁₃N₄⁺Intact Precursor [M+H]⁺
84.0815 84.0813+2.4C₅H₁₀N⁺Piperidinium Cation (Alpha-cleavage)
70.0407 70.0405+2.8C₂H₄N₃⁺Triazolium Cation
56.0502 56.0500+3.5C₃H₆N⁺Piperidine Ring Opening Fragment

Mechanistic Causality: The dominant fragment at m/z 84.0815 occurs because the C(piperidine)-C(triazole) bond is the weakest aliphatic linkage. Cleavage here generates a highly stable secondary iminium/piperidinium ion, driving the thermodynamics of the fragmentation pathway.

Fragmentation Parent Precursor [M+H]+ m/z 153.1140 C7H13N4+ Frag1 Piperidinium Ion m/z 84.0813 C5H10N+ Parent->Frag1 Alpha-Cleavage (-C2H3N3) Frag2 Triazolium Ion m/z 70.0405 C2H4N3+ Parent->Frag2 Bond Heterolysis (-C5H9N) Frag3 Ring Cleavage m/z 56.0500 C3H6N+ Frag1->Frag3 Piperidine Ring Opening

Caption: CID MS/MS fragmentation pathway of 2-(1H-1,2,4-triazol-3-yl)piperidine in ESI+ mode.

Conclusion

For complex heterocycles like 2-(1H-1,2,4-triazol-3-yl)piperidine, relying on standard 1D NMR and low-resolution MS leaves critical structural ambiguities, particularly regarding tautomeric states and exact ring connectivity. By adopting an Advanced Structural Elucidation Platform , researchers can leverage the exact mass capabilities of ESI-QTOF to rule out isobars, while utilizing 2D HMBC NMR in DMSO-d₆ to unambiguously map the covalent linkage between the basic piperidine and the tautomeric triazole rings. This cross-validated approach ensures the highest standards of scientific integrity required for downstream drug development.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, Elsevier. Available at:[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier Science. Available at:[Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Laboratory Waste Management for 2-(1H-1,2,4-triazol-3-yl)piperidine

Here is a comprehensive, authoritative guide on the proper handling and disposal procedures for 2-(1H-1,2,4-triazol-3-yl)piperidine, designed for laboratory professionals and drug development scientists. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, authoritative guide on the proper handling and disposal procedures for 2-(1H-1,2,4-triazol-3-yl)piperidine, designed for laboratory professionals and drug development scientists.

As a Senior Application Scientist, I frequently encounter questions regarding the downstream logistical management of complex synthetic intermediates. 2-(1H-1,2,4-triazol-3-yl)piperidine is a bi-heterocyclic compound featuring both a basic piperidine ring and a triazole moiety. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

Because specific regulatory monographs for this exact compound are rare, its disposal protocols must be derived from the physicochemical properties of its constituent functional groups, adhering to the principles outlined in authoritative frameworks such as the National Research Council's Prudent Practices in the Laboratory [1].

Physicochemical Hazard Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. The piperidine ring imparts significant basicity and potential corrosivity, while the organic framework makes it combustible.

When managing this waste stream, it must be treated as a non-halogenated, basic organic waste . Mixing this compound with incompatible waste streams (such as strong acids or strong oxidizers) can lead to exothermic neutralization reactions or potentially explosive oxidations.

Waste Characterization Profile
ParameterCharacteristicOperational Implication
Chemical Class Nitrogenous Organic BaseMust be segregated from acidic waste streams to prevent exothermic reactions.
Halogen Content Non-halogenatedRoute to non-halogenated organic waste carboys; lowers incineration costs compared to halogenated streams.
Physical State Solid / Viscous Liquid (depending on purity/temp)May require dissolution in a compatible solvent (e.g., ethanol, ethyl acetate) prior to bulk liquid disposal.
Primary Hazard Irritant / Potential CorrosiveRequires appropriate PPE (nitrile gloves, lab coat, safety goggles) during all handling and transfer steps.
EPA RCRA Status Unlisted, but exhibits characteristics (Toxicity/Reactivity depending on concentration)Must be evaluated for characteristic waste codes (e.g., D001 if in flammable solvent) prior to disposal [2].

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures compliance with standard Environmental Health and Safety (EHS) guidelines for hazardous organic waste.

Step 1: Preparation and Engineering Controls

  • Conduct all waste transfers inside a certified chemical fume hood to mitigate inhalation risks from potential aerosolization or solvent vapors.

  • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (Nitrile, minimum 5 mil), safety glasses with side shields, and a standard laboratory coat.

Step 2: Solvent Solubilization (If Applicable)

  • If the 2-(1H-1,2,4-triazol-3-yl)piperidine is in a solid state or is a highly viscous residue in a reaction flask, dissolve it in a minimum volume of a compatible, non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone) to facilitate safe transfer. Causality: Liquid transfers minimize the risk of airborne particulate exposure and ensure complete removal from the primary reaction vessel.

Step 3: Transfer to Satellite Accumulation Area (SAA)

  • Transfer the solution to a designated, chemically compatible waste container. High-Density Polyethylene (HDPE) or glass carboys are required.

  • Critical Segregation: Ensure the receiving container is strictly designated for "Non-Halogenated Organic Waste." Verify that no strong acids, oxidizers, or reactive metals are present in the container.

Step 4: Labeling and Documentation

  • Immediately update the hazardous waste label on the container. By law, the label must list all constituents. Write "2-(1H-1,2,4-triazol-3-yl)piperidine" and the specific solvent used for transfer.

  • Check the appropriate hazard boxes (e.g., Flammable if in solvent, Toxic/Irritant).

Step 5: Final Disposition

  • Once the waste container is full (or reaches the regulatory time limit, typically 9-12 months depending on local jurisdiction), transfer it to the central waste accumulation area.

  • The compound must be disposed of via high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Do not discharge into the municipal sewer system [1].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for processing this compound from the benchtop to final destruction.

DisposalWorkflow Start Waste Generation: 2-(1H-1,2,4-triazol-3-yl)piperidine FormCheck Physical State Assessment Start->FormCheck Dissolve Solubilize in Non-Halogenated Solvent (e.g., EtOH) FormCheck->Dissolve Solid/Residue Segregate Segregation Check: Ensure NO Acids/Oxidizers FormCheck->Segregate Liquid Dissolve->Segregate Container Transfer to HDPE Carboy (Non-Halogenated Waste) Segregate->Container Incinerate Final Destruction: Licensed TSDF Incineration Container->Incinerate

Caption: Operational workflow for the safe segregation and disposal of 2-(1H-1,2,4-triazol-3-yl)piperidine.

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. URL:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulatory Requirements. URL:[Link]

Handling

Personal protective equipment for handling 2-(1H-1,2,4-triazol-3-yl)piperidine

An authoritative guide to the safe handling, operational logistics, and disposal of 2-(1H-1,2,4-triazol-3-yl)piperidine . As a Senior Application Scientist, my goal is to provide you with more than just a list of safety...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 2-(1H-1,2,4-triazol-3-yl)piperidine .

As a Senior Application Scientist, my goal is to provide you with more than just a list of safety rules. To ensure absolute laboratory safety, researchers must understand the causality behind every protocol. This guide synthesizes structural chemical analysis with field-proven logistical workflows to protect personnel during drug development and synthetic operations.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 2-(1H-1,2,4-triazol-3-yl)piperidine (Molecular Weight: 152.20 g/mol ) presents a dual-threat profile based on its functional groups:

  • The Piperidine Ring (Corrosivity & Irritation): The secondary amine within the piperidine ring is a moderately strong base (pKa ~11). Upon contact with physiological moisture (sweat, mucous membranes), it generates a localized high pH. This leads to the saponification of epidermal lipid bilayers, causing severe skin irritation, potential chemical burns, and severe ocular damage.

  • The 1,2,4-Triazole Scaffold (Biological Activity): Triazoles are "privileged scaffolds" in medicinal chemistry, frequently interacting with cytochrome P450 enzymes (e.g., CYP51) and various kinase active sites. Because the specific off-target toxicology of this exact derivative may be uncharacterized, it must be handled as a potent, biologically active pharmaceutical ingredient (API). Systemic exposure must be prevented.

  • The Solvent Multiplier Effect: In biological assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is an aggressive penetration enhancer. If a DMSO solution of this compound contacts the skin, the solvent will rapidly transport the uncharacterized API directly through the stratum corneum and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

PPE selection is not static; it must adapt to the physical state of the chemical. Standard laboratory attire (long pants, closed-toe shoes) is assumed as a baseline. Selection protocols are grounded in the [1].

Table 1: Baseline PPE Specifications by Handling State
Protection ZoneHandling Dry Solid (Powder)Handling in Solution (e.g., DMSO/DMF)
Eye/Face ANSI Z87.1 Safety glasses with side shields.Chemical splash goggles. Add face shield for volumes >500 mL.
Body Flame-retardant (FR) or standard cotton lab coat, fully buttoned.Liquid-resistant lab coat or disposable Tyvek apron over lab coat.
Respiratory Handled strictly inside a certified chemical fume hood.Handled inside a fume hood. No respirator needed if ventilation is active.
Hands Standard Nitrile (minimum 4 mil thickness).See Table 2 for solvent-specific glove requirements.
Table 2: Glove Compatibility & Breakthrough Data

Data synthesized from standard [2].

Carrier SolventPrimary Glove MaterialSecondary (Under-glove)Breakthrough TimeAction on Splash
None (Dry) Nitrile (4-6 mil)N/A> 480 minWipe off, wash hands.
DMSO Butyl Rubber (13 mil)Nitrile (4 mil)> 480 minWash with water.
DCM / Chloroform Viton or Silver ShieldNitrile (4 mil)> 240 minImmediate glove change.
Methanol / EtOH Nitrile (8 mil)Nitrile (4 mil)~ 60 minEvaporates; change gloves.

Operational Workflows

The following protocols are designed as self-validating systems. By incorporating physical checks into the workflow, we eliminate assumptions about safety.

HandlingWorkflow A 1. Risk Assessment Identify Solvent & Scale B 2. PPE Selection (See Compatibility Matrix) A->B C 3. Engineering Controls Activate Fume Hood B->C D 4. Solid Handling Anti-static Weighing C->D E 5. Dissolution Add Carrier Solvent D->E F 6. Decontamination Isopropanol Wipe-down E->F

Fig 1. Sequential safety workflow for handling novel API powders.

Protocol A: Safe Weighing and Transfer of Solid API

Dry powders pose a severe inhalation risk due to aerosolization. Static electricity exacerbates this risk.

  • Ventilation Validation: Turn on the chemical fume hood. Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. If it flutters inward, negative pressure is confirmed.

  • Static Mitigation: Wipe the exterior of the weighing balance and spatulas with an anti-static wipe or a tissue lightly dampened with isopropanol. This prevents the piperidine-triazole powder from repelling and aerosolizing.

  • Tare and Transfer: Place the receiving vial on the balance. Use a static-free, V-shaped spatula to transfer the solid. Keep the source bottle and receiving vial as close together as possible to minimize the transfer path.

  • Sealing: Cap the vial before removing it from the fume hood. Never transport unsealed powders across the laboratory.

Protocol B: Solution Preparation (DMSO/DMF)
  • Double-Gloving: Don a pair of 4-mil nitrile gloves, followed by a pair of heavy-duty Butyl rubber gloves.

  • Solvent Addition: Using a calibrated micropipette or glass syringe, add the solvent to the pre-weighed solid inside the fume hood.

  • Agitation: Vortex the sealed vial. If sonication is required, ensure the sonicator bath is located inside the fume hood to capture any solvent vapors generated by localized heating.

Spill Response & Decontamination Plan

Spill response depends entirely on the physical state of the material. Sweeping a dry powder is a critical error that will generate a hazardous, inhalable dust cloud.

SpillResponse Spill Chemical Spill Detected State Physical State? Spill->State Solid Dry Powder State->Solid Liquid In Solution (e.g., DMSO) State->Liquid Sweep Wipe with wet paper towel Avoid sweeping (aerosol risk) Solid->Sweep Absorb Use universal absorbent pads Liquid->Absorb Waste Dispose as Hazardous Waste Sweep->Waste Absorb->Waste

Fig 2. Decision matrix for localized spill containment and cleanup.

Step-by-Step Spill Containment
  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 5-foot radius.

  • Assess & Don PPE: Ensure you are wearing chemical splash goggles and appropriate solvent-resistant gloves (See Table 2).

  • Containment (Liquid): Surround the spill with universal absorbent pads or diatomaceous earth. Do not use paper towels for large solvent spills, as they do not suppress vapor release.

  • Containment (Solid): Do NOT sweep. Lightly dampen a paper towel with water or isopropanol and gently lay it over the powder to trap it.

  • Decontamination: Wipe the affected area with a 10% bleach solution (if compatible with the surface) or standard laboratory detergent to neutralize residual basic amines, followed by an isopropanol wipe to remove organic residues.

Waste Disposal Plan

Improper segregation of piperidine and triazole derivatives can lead to regulatory fines and dangerous cross-reactions in waste carboys. Follow the guidelines established in Prudent Practices in the Laboratory [3].

  • Solid Waste: Empty vials, contaminated spatulas, and spill-cleanup materials must be placed in a designated, puncture-proof "Hazardous Solid Waste" container. Do not place in standard biohazard or municipal trash.

  • Non-Halogenated Liquid Waste: Solutions of 2-(1H-1,2,4-triazol-3-yl)piperidine dissolved in DMSO, DMF, Methanol, or Water must be routed to the Non-Halogenated waste carboy. Ensure the pH of the waste carboy is monitored, as accumulating basic piperidines can raise the pH over time.

  • Halogenated Liquid Waste: If the compound was dissolved in or extracted using Dichloromethane (DCM) or Chloroform, the entire mixture must be disposed of in the Halogenated waste carboy.

  • Labeling: Waste labels must explicitly state "Contains Piperidine/Triazole derivatives" alongside the primary solvent names. Never use abbreviations (e.g., write "Dimethyl Sulfoxide", not "DMSO") on hazardous waste manifests.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories." 29 CFR 1910.1450. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment." Centers for Disease Control and Prevention. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Washington, DC: The National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
2-(1H-1,2,4-triazol-3-yl)piperidine
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